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  • Product: L-TYROSINE (PHENOL-3,5-13C2)

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties of L-TYROSINE (PHENOL-3,5-13C2)

Executive Summary L-Tyrosine (Phenol-3,5-13C2) is a highly specific stable isotope-labeled isotopologue of the non-essential amino acid L-Tyrosine. Distinguished by the incorporation of Carbon-13 at the meta positions (C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Tyrosine (Phenol-3,5-13C2) is a highly specific stable isotope-labeled isotopologue of the non-essential amino acid L-Tyrosine. Distinguished by the incorporation of Carbon-13 at the meta positions (C3 and C5) of the phenolic ring, this compound serves as a precision tool in structural biology and metabolomics.

Its primary utility lies in Biomolecular NMR , where it acts as a non-perturbative probe for aromatic ring dynamics (ring flips), and in Mass Spectrometry (MS) , where it functions as a surrogate internal standard with a distinct +2 Da mass shift. Unlike uniformly labeled (


) tyrosine, the specific 3,5-labeling pattern eliminates complex one-bond carbon-carbon couplings (

), simplifying spectral interpretation.

Physicochemical Characterization

The following data characterizes the specific isotopologue L-Tyrosine (Phenol-3,5-13C2). Note that while chemical reactivity mimics the unlabeled counterpart, spectroscopic properties are distinct.

Table 1: Core Physicochemical Specifications
PropertyValue / DescriptionNotes
Chemical Name L-Tyrosine (Phenol-3,5-

C

)
IUPAC: (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
Molecular Formula C


C

H

NO

Two

C atoms replaced by

C
Molecular Weight 183.17 g/mol Unlabeled L-Tyr is ~181.19 g/mol
Mass Shift +2.0 Da Relative to unlabeled standard
Labeled CAS 70479-98-0 Unlabeled CAS: 60-18-4
Isotopic Enrichment Typically ≥ 99 atom %

C
Critical for quantitative NMR/MS
Appearance White to off-white crystalline powderHygroscopic; store desiccated
Solubility (Water) 0.45 g/L at 25°CPoor solubility at neutral pH
Solubility (Acid/Base) Soluble in 1M HCl or 1M NaOHProtonation/deprotonation drives solubility
pKa Values

-COOH: 2.20

-NH

: 9.11 Phenolic -OH: 10.07
Isoelectric point (pI) = 5.66
Structural Visualization

The diagram below illustrates the specific labeling pattern. The red nodes indicate the


C-enriched positions.

TyrosineStructure cluster_legend Legend C_alpha C_beta C_alpha->C_beta C1 C1 (Ring) C_beta->C1 C2 C2 C1->C2 C3 13C (Pos 3) C2->C3 C4 C4 (OH) C3->C4 C5 13C (Pos 5) C4->C5 C6 C6 C5->C6 C6->C1 L1 Natural 12C L2 Enriched 13C

Figure 1: Topology of L-Tyrosine (Phenol-3,5-


C

). The C3 and C5 positions (meta to the alkyl chain) are isotopically enriched.

Isotopic Signatures & Applications

A. NMR Spectroscopy: Probing Ring Dynamics

In protein NMR, the phenol ring of tyrosine can undergo 180° flips around the


 (C1) bond.
  • Fast Exchange: If the ring flips fast (relative to the chemical shift time scale), C3 and C5 appear as a single averaged signal.

  • Slow Exchange: If the ring is locked (e.g., buried in a protein core), C3 and C5 appear as distinct peaks.

  • Advantage of 3,5-

    
    C
    
    
    
    :
    Unlike uniformly labeled tyrosine, this isotopologue avoids the strong one-bond coupling (
    
    
    Hz) between adjacent carbons. The C3 and C5 atoms are separated by C4, resulting in a much smaller coupling constant or no observable splitting, yielding sharper singlets that are easier to assign in crowded spectra [1].
B. Mass Spectrometry: The M+2 Shift

In LC-MS/MS workflows, this compound serves as an ideal internal standard (IS).

  • Precursor Ion: The protonated molecule

    
     appears at m/z 184.17  (compared to 182.19 for unlabeled).
    
  • Fragmentation: Key fragments retaining the phenol ring (e.g., the immonium ion or tropylium-like fragments) will retain the +2 Da shift. Fragments losing the side chain but keeping the ring will also be shifted, allowing precise differentiation from endogenous tyrosine [2].

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solutions

Challenge: L-Tyrosine is notoriously insoluble in water at neutral pH (max ~0.45 mg/mL). For cellular media or stock injections, concentrations >10 mg/mL are often required. Mechanism: Solubility is achieved by driving the molecule away from its isoelectric point (pI 5.66), utilizing the acidity of the carboxylic acid (pKa 2.2) or the basicity of the amine (pKa 9.1) and phenol (pKa 10.1).

Workflow:

  • Weighing: Accurately weigh L-Tyrosine (Phenol-3,5-

    
    C
    
    
    
    ) into a glass vial. Note: Use anti-static weighing tools as the powder can be electrostatic.
  • Solvent Selection:

    • For Acidic Stock (Stable): Add 0.1 M - 1.0 M HCl . Solubility can exceed 20 mg/mL.[1]

    • For Basic Stock: Add 0.1 M - 1.0 M NaOH . Solubility can exceed 20 mg/mL.[1] Warning: Basic solutions are prone to oxidation over time (browning).

  • Dissolution: Vortex vigorously. If particles persist, warm gently to 40°C.

  • Sterilization: Filter through a 0.22 µm PVDF membrane. Do not autoclave.

  • Storage: Aliquot and store at -20°C. Acidic stocks are stable for 6 months; basic stocks should be used within 1 month.

Protocol B: QC Verification of Isotopic Purity

Before using expensive labeled compounds in critical flux studies, verify the enrichment.

  • Instrument: High-Resolution Mass Spectrometer (HRMS) (e.g., Q-TOF or Orbitrap).

  • Method: Direct infusion or LC-MS (C18 column, 0.1% Formic Acid in Water/Acetonitrile).

  • Analysis:

    • Extract ion chromatogram for m/z 182.08 (Unlabeled) and 184.09 (Labeled).

    • Calculation:

      
      
      
    • Acceptance Criteria: Enrichment should be

      
       (or as per Certificate of Analysis).
      

Logical Workflow for Application

The following decision tree guides the researcher in using this compound for either NMR or MS applications.

ApplicationWorkflow Start Start: L-Tyrosine (3,5-13C2) Goal Define Experimental Goal Start->Goal NMR Protein NMR (Dynamics/Structure) Goal->NMR Structural Biology MS Mass Spectrometry (Quantitation/Flux) Goal->MS Analytical Chem NMR_Prep Dissolve in Buffer (Avoid pH 5-6) NMR->NMR_Prep MS_Prep Dissolve in 0.1M HCl (Internal Standard Stock) MS->MS_Prep NMR_Exp Experiment: 1H-13C HSQC Look for Ring Flips NMR_Prep->NMR_Exp MS_Exp Experiment: LC-MS/MS Monitor m/z 184 > Fragment MS_Prep->MS_Exp Result_NMR Output: Relaxation Rates (Order Parameters S2) NMR_Exp->Result_NMR Result_MS Output: Absolute Quant or Metabolic Flux MS_Exp->Result_MS

Figure 2: Operational workflow for utilizing L-Tyrosine (Phenol-3,5-


C

) in research.

References

  • Kainosho, M., et al. (2006). "Optimal isotope labelling for NMR protein structure determinations." Nature, 440(7080), 52-57.

  • Cambridge Isotope Laboratories. (n.d.). "L-Tyrosine (phenol-3,5-13C2) Product Page." CIL Catalog.

  • Sigma-Aldrich. (n.d.). "Stable Isotope Labeled Amino Acids." Merck KGaA.

  • PubChem. (2025).[2] "L-Tyrosine Compound Summary." National Library of Medicine.

Sources

Exploratory

An In-depth Technical Guide on the Metabolic Fate of L-TYROSINE (PHENOL-3,5-13C2) in Cellular Models

Introduction: Unraveling Tyrosine's Central Role with Stable Isotope Tracing L-tyrosine, a semi-essential aromatic amino acid, stands at a critical crossroads of cellular metabolism.[1] Beyond its fundamental role as a b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling Tyrosine's Central Role with Stable Isotope Tracing

L-tyrosine, a semi-essential aromatic amino acid, stands at a critical crossroads of cellular metabolism.[1] Beyond its fundamental role as a building block for protein synthesis, tyrosine serves as a precursor to a diverse array of biologically vital molecules.[2][3][4] These include neurotransmitters like dopamine, norepinephrine, and epinephrine; the pigment melanin; and thyroid hormones.[2][3] Furthermore, its catabolism provides energy by feeding into the citric acid cycle.[3][5] Given this central role, understanding the flux through tyrosine's various metabolic pathways is crucial for researchers in fields ranging from neurobiology and oncology to endocrinology and drug development.

Stable isotope tracing has emerged as a powerful technique to quantitatively map the flow of metabolites through complex biochemical networks.[6][7][8] By introducing a substrate labeled with a heavy, non-radioactive isotope, such as ¹³C, researchers can track the journey of its atoms into downstream products. This guide focuses on the application of L-tyrosine (phenol-3,5-¹³C₂), a commercially available tracer, to elucidate the metabolic fate of tyrosine in cellular models. The specific labeling on the phenol ring allows for the robust tracking of this core structure through various transformations.

This document provides a comprehensive overview of the primary metabolic pathways of L-tyrosine, the principles of stable isotope labeling, and detailed, field-proven methodologies for conducting and analyzing tracer experiments in cellular models.

Part 1: The Major Metabolic Fates of L-Tyrosine

L-tyrosine is metabolized through several key pathways, each with distinct physiological significance. The primary fates in most mammalian cells include:

Catecholamine Synthesis: The Neurotransmitter Pathway

In neuronal and adrenal cells, tyrosine is the rate-limiting precursor for the synthesis of catecholamines.[9] This pathway is initiated by the enzyme tyrosine hydroxylase , which converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1][10][11] Subsequently, DOPA decarboxylase converts L-DOPA to dopamine.[2][11] Dopamine can then be further converted to norepinephrine and epinephrine.[2][5][11]

dot

Catecholamine_Synthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Catecholamine synthesis pathway from L-tyrosine.

Melanin Synthesis: The Pigmentation Pathway

In melanocytes, tyrosine is the initial substrate for the synthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[4] The key enzyme in this process is tyrosinase , which catalyzes the conversion of L-tyrosine to dopaquinone.[4] From dopaquinone, a series of reactions leads to the formation of two types of melanin: eumelanin (black/brown) and pheomelanin (red/yellow).[12]

dot

Melanin_Synthesis Tyrosine L-Tyrosine Dopaquinone Dopaquinone Tyrosine->Dopaquinone Tyrosinase Eumelanin Eumelanin Dopaquinone->Eumelanin Pheomelanin Pheomelanin Dopaquinone->Pheomelanin

Caption: Simplified melanin synthesis pathway from L-tyrosine.

Catabolism for Energy: The Fumarate and Acetoacetate Pathway

The primary catabolic pathway for tyrosine degradation occurs mainly in the liver and results in the production of fumarate and acetoacetate, which can then enter the citric acid cycle for energy production.[2][3][5][13] This makes tyrosine both a glucogenic and ketogenic amino acid.[3][13]

The key enzymatic steps in this pathway are:

  • Tyrosine aminotransferase (TAT) : Catalyzes the transamination of tyrosine to 4-hydroxyphenylpyruvate.[2][13][14][15]

  • 4-hydroxyphenylpyruvate dioxygenase (HPPD) : Converts 4-hydroxyphenylpyruvate to homogentisate.[2][13][14]

  • Homogentisate 1,2-dioxygenase (HGD) : Cleaves the aromatic ring of homogentisate to form maleylacetoacetate.[2][13][16]

  • Maleylacetoacetate isomerase : Isomerizes maleylacetoacetate to fumarylacetoacetate.[2][5][13]

  • Fumarylacetoacetate hydrolase (FAH) : Hydrolyzes fumarylacetoacetate into fumarate and acetoacetate.[2][5][13][17][18]

dot

Tyrosine_Catabolism Tyrosine L-Tyrosine HPP 4-hydroxyphenylpyruvate Tyrosine->HPP TAT Homogentisate Homogentisate HPP->Homogentisate HPPD Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate HGD Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate

Caption: The catabolic pathway of L-tyrosine to fumarate and acetoacetate.

Part 2: Experimental Design for Tracing L-Tyrosine (phenol-3,5-¹³C₂) Metabolism

A well-designed stable isotope tracing experiment is crucial for obtaining meaningful and reproducible results. Here are the key considerations:

Choosing the Right Cellular Model

The choice of cell line is paramount and depends on the specific metabolic pathway of interest.

Pathway of InterestRecommended Cell LinesRationale
Catecholamine Synthesis PC12, SH-SY5YAdrenal pheochromocytoma and neuroblastoma cell lines, respectively, that are known to produce catecholamines.
Melanin Synthesis MNT-1, B16-F10Human and mouse melanoma cell lines, respectively, that are highly active in melanogenesis.
Catabolism HepG2, primary hepatocytesHuman hepatoma cell line and primary liver cells, as the liver is the primary site of tyrosine catabolism.
General Metabolism HeLa, HEK293Commonly used and well-characterized cell lines suitable for general metabolic studies.
Isotope Labeling Strategy

The goal of the labeling experiment is to achieve a steady-state enrichment of the intracellular metabolite pools.

  • Media Preparation : Prepare custom cell culture media that is devoid of unlabeled L-tyrosine. To this, add a known concentration of L-tyrosine (phenol-3,5-¹³C₂). The concentration should be similar to that in standard media to avoid artifacts from tyrosine starvation or excess.

  • Labeling Duration : The time required to reach isotopic steady state varies between cell lines and their metabolic rates. A time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended to determine the optimal labeling duration.

  • Experimental Controls :

    • Unlabeled Control : Cells grown in standard media with unlabeled L-tyrosine.

    • Time Zero Control : Cells harvested immediately after the addition of the labeled media.

Experimental Workflow

Part 3: Methodologies and Protocols

Cell Culture and Labeling Protocol
  • Cell Seeding : Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).

  • Media Preparation : Prepare the labeling medium by supplementing tyrosine-free basal medium with L-tyrosine (phenol-3,5-¹³C₂) and other necessary components (e.g., dialyzed fetal bovine serum).

  • Labeling : Aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

  • Incubation : Place the cells back in the incubator for the predetermined labeling duration.

Metabolite Extraction Protocol

Rapid quenching of metabolic activity and efficient extraction of metabolites are critical for accurate analysis.

  • Quenching : Aspirate the labeling medium and immediately wash the cells with ice-cold PBS.

  • Lysis and Extraction : Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.

  • Scraping and Collection : Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Centrifugation : Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

  • Supernatant Collection : Carefully collect the supernatant containing the metabolites.

  • Drying : Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.

Analytical Methods: Mass Spectrometry

Mass spectrometry (MS) is the primary analytical technique for detecting and quantifying stable isotope-labeled metabolites.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Ideal for the analysis of polar metabolites, including amino acids and their derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Often requires derivatization of metabolites to increase their volatility but can provide excellent chromatographic separation.

Data Analysis : The raw MS data will contain information on the mass-to-charge ratio (m/z) and intensity of the detected ions. The incorporation of ¹³C from L-tyrosine (phenol-3,5-¹³C₂) into downstream metabolites will result in a mass shift in the corresponding peaks. For example, if both ¹³C atoms are retained in a metabolite, its mass will increase by 2 Da. By analyzing the isotopic distribution of each metabolite, the fractional contribution of tyrosine to its synthesis can be determined.

Expected Mass Shifts for Key Metabolites
MetaboliteUnlabeled Mass (Da)Expected Labeled Mass (Da)Mass Shift (Da)
L-Tyrosine181.07183.07+2
L-DOPA197.06199.06+2
Dopamine153.08155.08+2
Homogentisate168.04170.04+2

Part 4: Data Interpretation and Troubleshooting

Interpreting Isotope Enrichment Data

The percentage of a metabolite pool that is labeled with the stable isotope is referred to as its isotopic enrichment. This value provides a direct measure of the contribution of the tracer to the synthesis of that metabolite.

Common Pitfalls and Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Low Isotope Enrichment - Insufficient labeling time.- High concentration of unlabeled tyrosine in the serum.- Cell death.- Perform a time-course experiment to determine optimal labeling duration.- Use dialyzed fetal bovine serum.- Assess cell viability before and after labeling.
High Background Signal - Incomplete removal of unlabeled medium.- Contamination during sample preparation.- Ensure thorough washing of cells before adding labeling medium.- Use high-purity solvents and reagents.
Poor Metabolite Recovery - Inefficient extraction.- Metabolite degradation.- Optimize the extraction solvent and protocol.- Keep samples on ice or at 4°C throughout the extraction process.

Conclusion

Tracing the metabolic fate of L-tyrosine using stable isotopes like L-tyrosine (phenol-3,5-¹³C₂) is a powerful approach to quantitatively understand its contribution to various cellular functions. By carefully designing and executing these experiments, researchers can gain valuable insights into the regulation of tyrosine metabolism in health and disease, paving the way for the development of novel therapeutic strategies.

References

  • PubChem. (2019). Tyrosine Metabolism | Pathway. National Center for Biotechnology Information. Retrieved from [Link]

  • Med Muse. (2021, August 28). Tyrosine Metabolism - A Clever Mnemonic! [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 29). Fumarylacetoacetate hydrolase. In Wikipedia. [Link]

  • N'JOY Biochemistry. (2021, December 18). 7: Overview of Phenylalanine & Tyrosine metabolism [Video]. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Science Behind L-Tyrosine: Neurotransmitter Precursor and Cognitive Support. [Link]

  • Quora. (n.d.). What is the effect of L-tyrosine on melanin synthesis? Retrieved from [Link]

  • DAV University. (n.d.). Metabolism of tyrosine and phenylalanine. Retrieved from [Link]

  • Dr. Shivananda B. (2025, April 20). Tyrosine aminotransferase TAT and 4-hydroxyphenylpyruvate Dioxygenase Enzyme components in tyrosine [Video]. YouTube. [Link]

  • Dr. Shivananda B. (2025, April 20). Homogentisate 1,2 dioxygenase And Fumarylacetoacetate Hydrolase Enzyme components in tyrosine metab [Video]. YouTube. [Link]

  • Thompson, G. N., & Halliday, D. (1992). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. Journal of Animal Science, 70(Suppl 2), 46-57.
  • Lieberman, H. R., et al. (2019). The catecholamine neurotransmitter precursor tyrosine increases anger during exposure to severe psychological stress. Psychopharmacology, 236(10), 3045-3055.
  • Han, Q., et al. (2013). Tyrosine aminotransferase: biochemical and structural properties and molecular dynamics simulations. Cellular and Molecular Life Sciences, 70(19), 3613-3629.
  • Fan, T. W., & Lane, A. N. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Methods in molecular biology (Clifton, N.J.), 708, 141-166.
  • Slominski, A., et al. (2012). From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis. Postepy biochemii, 58(2), 144-156.
  • Jang, C., et al. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current opinion in biotechnology, 54, 10-17.
  • Di Paolo, A., et al. (2023). The cell line models to study tyrosine kinase inhibitors in non-small cell lung cancer with mutations in the epidermal growth factor receptor: A scoping review.
  • Phaneuf, D., et al. (1991). Structural organization and analysis of the human fumarylacetoacetate hydrolase gene in tyrosinemia type I. American journal of human genetics, 48(3), 525-535.
  • Slominski, A., & Costantino, R. (1991). L-tyrosine and L-DOPA as hormone-like regulators of melanocytes functions. Journal of cellular physiology, 147(1), 126-134.
  • McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. University of Oxford. Retrieved from [Link]

  • Wurtman, R. J., et al. (1980). Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain. Journal of neurosurgery, 53(5), 595-601.
  • Otten, R., et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters, 23(17), 6826-6830.
  • Tanguay, R. M., et al. (1990). Different Molecular Basis for Fumarylacetoacetate Hydrolase Deficiency in the Two Clinical Forms of Hereditary Tyrosinemia (Type I). American journal of human genetics, 47(2), 308-316.
  • Gliozzi, A. S., et al. (2025, January 3). Biotechnological melanin synthesized from tyrosine vs other precursors significantly affects its electrochemical response. AIP Conference Proceedings, 2686(1), 020003.
  • Schenck, C. A., & Maeda, H. A. (2021). Identification of the Tyrosine- and Phenylalanine-Derived Soluble Metabolomes of Sorghum. Frontiers in plant science, 12, 734005.
  • Roche, J., et al. (2019). Hereditary tyrosinemia type I–associated mutations in fumarylacetoacetate hydrolase reduce the enzyme stability and increase its aggregation rate. The Journal of biological chemistry, 294(35), 13019-13031.
  • Coleine, C., et al. (2020). Specific adaptations are selected in opposite sun exposed Antarctic cryptoendolithic communities as revealed by untargeted metabolomics. Scientific reports, 10(1), 8345.
  • Stanford, S. M., & Bottini, N. (2014). Cellular Biochemistry Methods for Investigating Protein Tyrosine Phosphatases. Methods (San Diego, Calif.), 65(2), 136-146.
  • The Physiological Society. (2016, March 31). Development and application of stable isotope tracers to exercise physiology, Phil Atherton [Video]. YouTube. [Link]

  • Gödde, S., et al. (2022). A single dose of the catecholamine precursor Tyrosine reduces physiological arousal and decreases decision thresholds in reinforcement learning and temporal discounting. bioRxiv.
  • The premed scene. (2021, December 8). Tyrosine biochemistry - catecholamine synthesis & more [Video]. YouTube. [Link]

  • Templeton, S. D., et al. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture.
  • Ramamoorthy, S., et al. (2008). Functional Characterization of Tyrosine Transport in Fibroblast Cells From Healthy Controls. Journal of neuroscience research, 86(4), 863-871.
  • Wiechert, W. (2001). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolic engineering, 3(3), 195-206.

Sources

Foundational

Is L-TYROSINE (PHENOL-3,5-13C2) a suitable tracer for metabolic studies?

This guide evaluates the technical suitability of L-Tyrosine (phenol-3,5-13C2) as a metabolic tracer.[1] It addresses the specific isotopic properties, metabolic fate, and analytical considerations required for high-fide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the technical suitability of L-Tyrosine (phenol-3,5-13C2) as a metabolic tracer.[1] It addresses the specific isotopic properties, metabolic fate, and analytical considerations required for high-fidelity metabolic flux analysis (MFA) and protein turnover studies.

[1][2][3][4][5][6]

Executive Summary

L-Tyrosine (phenol-3,5-13C2) is a highly suitable tracer for specific metabolic applications, particularly biomolecular NMR and high-enrichment metabolic flux studies .

  • Verdict: Suitable with Specific Utility.

  • Primary Advantage: In NMR spectroscopy, the 3,5-13C2 labeling pattern eliminates complex one-bond scalar couplings (

    
    ) often seen in uniformly labeled (
    
    
    
    ) compounds, providing clean spectral peaks for aromatic side-chain analysis.
  • Secondary Advantage: In Mass Spectrometry (MS), it offers a stable +2 Da mass shift (M+2) that is immune to the hydrogen exchange issues affecting deuterated tracers (e.g., Ring-d4).

  • Limitation: For low-enrichment in vivo human studies (e.g., measuring fractional synthesis rate < 1%), L-Tyrosine (ring-13C6) (M+6) is generally preferred over the 3,5-13C2 isotopomer to avoid overlap with the natural isotopic envelope (M+2 background from

    
     or naturally occurring 
    
    
    
    ).

Chemical & Isotopic Profile

The tracer places two Carbon-13 atoms at the meta positions of the phenol ring (relative to the hydroxyl group).

PropertySpecification
Chemical Formula

Label Position Phenol ring positions 3 and 5 (Meta to -OH)
Mass Shift +2.0067 Da (M+2)
Isotopic Purity Typically ≥ 99%

Stability High. The

label is part of the carbon skeleton and is non-exchangeable at physiological pH, unlike deuterium labels which can suffer from kinetic isotope effects (KIE) or proton exchange.

Metabolic Fate & Tracing Capabilities[7]

Understanding the fate of the 3,5-ring carbons is critical for experimental design. Unlike carboxyl-labeled tyrosine (


), which loses its label as 

early in catabolism (during the formation of homogentisate), the phenol-3,5-13C2 label is retained throughout the aromatic degradation pathway until the ring is cleaved.
Pathway Visualization

The following diagram maps the flow of the


 label from Phenylalanine through Tyrosine to its final metabolic sinks.

TyrosineMetabolism Phe L-Phenylalanine Tyr L-Tyrosine (Phenol-3,5-13C2) Phe->Tyr Phe Hydroxylase (PAH) Proteins Structural Proteins (Label Incorporated) Tyr->Proteins Protein Synthesis DOPA L-DOPA (Label Retained) Tyr->DOPA Tyrosine Hydroxylase (TH) pHPP p-Hydroxyphenylpyruvate Tyr->pHPP Tyrosine Aminotransferase (TAT) Dopamine Dopamine (Label Retained) DOPA->Dopamine AADC HGA Homogentisate (Ring Intact) pHPP->HGA p-HPP Dioxygenase (Loss of C1-Carboxyl CO2) MAA Maleylacetoacetate HGA->MAA Homogentisate 1,2-Dioxygenase (Ring Cleavage) FAA Fumarylacetoacetate MAA->FAA Isomerase Fumarate Fumarate (TCA Cycle Entry) FAA->Fumarate Hydrolase Acetoacetate Acetoacetate (Ketogenesis) FAA->Acetoacetate Hydrolase CO2 CO2 (Oxidation)

Figure 1: Metabolic fate of L-Tyrosine.[2][][4] The 3,5-13C2 label (Green Node) is retained in catecholamine synthesis and protein incorporation. In the catabolic path (downward), the label remains on the ring structure until Homogentisate cleavage, eventually entering the TCA cycle via Fumarate and Acetoacetate.

Key Metabolic Applications[8][9][12]
  • Protein Turnover Rates (Synthesis/Breakdown):

    • Mechanism: The tracer is incorporated into nascent proteins. The rate of appearance of the M+2 isotopomer in the protein pool (measured via LC-MS after hydrolysis) quantifies the Fractional Synthesis Rate (FSR) .

    • Suitability: Excellent. The label is stable during acid hydrolysis of proteins.

  • Catecholamine Flux:

    • Mechanism: Tyrosine is the precursor for Dopamine, Norepinephrine, and Epinephrine.[5][6][]

    • Suitability: The 3,5-ring carbons are retained in these neurotransmitters. This tracer allows researchers to measure the flux through Tyrosine Hydroxylase (the rate-limiting step) without the label loss associated with carboxyl-labeled tracers.

  • Phenylalanine Hydroxylation (Phe

    
     Tyr): 
    
    • Protocol: Co-infusion of L-Phenylalanine (Ring-d5) and L-Tyrosine (Phenol-3,5-13C2).

    • Logic: By monitoring the dilution of the Tyrosine tracer and the appearance of labeled Tyrosine from Phenylalanine, one can calculate the hydroxylation rate in vivo.

Analytical Considerations & Protocols

Mass Spectrometry (LC-MS/MS)

When using L-Tyrosine (phenol-3,5-13C2), the mass spectrometer must be tuned to detect the specific mass shift.

  • Precursor Ion:

    
     = 184.2 (vs. 182.2 for unlabeled).
    
  • Fragment Ions: The fragmentation pattern depends on the ionization method, but the tropylium ion (often formed from the benzyl side chain) will carry the +2 Da shift.

  • Interference Warning: The natural abundance of the M+2 isotopomer in unlabeled tyrosine is approximately 1.0–1.5% (primarily due to

    
     or naturally occurring 
    
    
    
    ).
    • Implication: For low-enrichment studies (e.g., human plasma kinetics where enrichment might be < 2%), the background noise of natural M+2 can reduce sensitivity. In these cases, L-Tyrosine (Ring-13C6) is superior because the M+6 channel has essentially zero natural background.

    • Mitigation: Use 3,5-13C2 for cell culture or animal studies where higher enrichment (>5%) can be achieved.

Nuclear Magnetic Resonance (NMR)

This is the niche strength of this specific tracer.

  • Spectral Simplification: In Uniformly labeled (

    
    ) tyrosine, the carbons are all coupled, splitting signals into complex multiplets.
    
  • 3,5-13C2 Advantage: The labeled carbons are separated by unlabeled carbons (C4 and C2/6). This prevents strong

    
     coupling between the labels, resulting in sharp singlets (or simple doublets if coupled to protons) that are easier to assign and quantify in complex protein structures.
    

Comparative Tracer Analysis

FeaturePhenol-3,5-13C2 (This Tracer)Ring-13C6 (Universal)Ring-d4 (Deuterated)1-13C (Carboxyl)
Mass Shift +2 Da+6 Da+4 Da+1 Da
MS Background Moderate (Natural M+2)Low (Best for MS) LowHigh
Isotope Effect NegligibleNegligiblePossible (KIE) Negligible
NMR Utility High (Site Specific) Complex (Couplings)N/ALow
Oxidation Studies Poor (Retained)Poor (Retained)PoorBest (Released as CO2)
Cost ModerateHighLowLow

Recommended Protocol: Protein Synthesis Assay (In Vitro)

Objective: Measure fractional synthesis rate in cell culture.

  • Media Prep: Prepare Tyrosine-free DMEM. Add L-Tyrosine (phenol-3,5-13C2) to a final concentration of 0.4 mM (physiological).

  • Pulse: Incubate cells for 0, 2, 4, and 8 hours.

  • Quench: Wash cells 2x with ice-cold PBS. Lyse in RIPA buffer.

  • Precipitation: Add 10% Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge (14,000 x g, 10 min).

  • Hydrolysis: Resuspend pellet in 6N HCl. Incubate at 110°C for 24 hours.

  • Derivatization: Dry samples. Derivatize with MTBSTFA (for GC-MS) or use direct LC-MS/MS.

  • Analysis: Monitor the ratio of Peak Area (M+2) / Peak Area (M+0).

  • Calculation:

    
    
    Where 
    
    
    
    is the enrichment (Tracer/Tracee ratio).

References

  • Use of Stable Isotopes in Metabolic Studies

    • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
  • Tyrosine Kinetics & Mass Spectrometry

    • Meesters, E. W., et al. (2009). "Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine.
  • Metabolic Fate of Tyrosine Ring Carbons

    • Needham, B. D., et al. (2022). "Gut-derived 4-ethylphenyl sulfate alters brain activity and anxiety-like behavior in mice." Nature.
  • Comparison of Tracer Methods

    • Thompson, G. N., et al. (1989). "Rapid measurement of whole body protein turnover using a primed-constant infusion of [1-13C]leucine and [ring-d5]phenylalanine." European Journal of Clinical Nutrition.

Sources

Exploratory

An In-Depth Technical Guide to the Isotopic Stability of L-Tyrosine (phenol-3,5-13C2)

For Researchers, Scientists, and Drug Development Professionals Abstract Stable isotope-labeled compounds are indispensable tools in modern scientific research, enabling precise tracking and quantification in metabolomic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in modern scientific research, enabling precise tracking and quantification in metabolomics, proteomics, and drug development.[1] L-Tyrosine (phenol-3,5-13C2), a specifically labeled variant of the non-essential amino acid L-Tyrosine, offers a powerful probe for investigating metabolic pathways and protein dynamics.[2] This guide provides a comprehensive technical overview of the isotopic stability of L-Tyrosine (phenol-3,5-13C2). It delves into the intrinsic and extrinsic factors influencing its stability, outlines robust analytical methodologies for assessing isotopic integrity, and presents field-proven best practices for storage and handling. By understanding the principles laid out in this document, researchers can ensure the validity and reproducibility of their experimental data.

Introduction: The Significance of Isotopic Stability

Stable isotope labeling involves the substitution of an atom in a molecule with its non-radioactive, heavier isotope, such as replacing ¹²C with ¹³C.[1] This substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a distinct mass, allowing for its differentiation and quantification using mass spectrometry (MS).[][4] The fundamental premise of using isotopically labeled compounds as tracers and internal standards is their isotopic stability—the labeled isotopes must remain in their designated positions throughout the experimental workflow.

L-Tyrosine (phenol-3,5-13C2) is strategically labeled at the 3 and 5 positions of the phenol ring. This specific labeling pattern is advantageous for several reasons:

  • Metabolic Tracking: It allows for the precise tracing of the aromatic ring of tyrosine through various metabolic transformations.

  • Reduced Isotopic Scrambling: The carbon-carbon bonds within the aromatic ring are generally stable under physiological conditions, minimizing the risk of isotope scrambling.

  • Distinct Mass Shift: The +2 Da mass shift provides a clear and unambiguous signal in mass spectrometric analyses.

However, like any chemical compound, L-Tyrosine (phenol-3,5-13C2) is susceptible to degradation under certain conditions. This degradation can potentially compromise the isotopic integrity of the molecule, leading to inaccurate experimental results. Therefore, a thorough understanding of its stability profile is paramount.

Physicochemical Properties of L-Tyrosine (phenol-3,5-13C2)

The introduction of two ¹³C atoms into the phenol ring of L-Tyrosine results in a negligible change in its fundamental physicochemical properties compared to the unlabeled molecule. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₁NO₃ (with two ¹³C)
Molecular Weight Approx. 183.18 g/mol
Appearance White to off-white solid
Solubility Sparingly soluble in water, soluble in acidic and alkaline solutions
Melting Point Approximately 300 °C (decomposes)
Isotopic Purity Typically >98%

The high melting point indicates thermal stability in the solid state under ambient conditions. However, prolonged exposure to harsh conditions can initiate degradation pathways.

Factors Influencing the Isotopic Stability of L-Tyrosine (phenol-3,5-13C2)

The stability of L-Tyrosine (phenol-3,5-13C2) is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors.

Intrinsic Factors: Chemical Structure and Bond Energies

The carbon-carbon bonds within the aromatic ring of tyrosine are inherently strong and stable. The C-C bond dissociation energy in a benzene ring is approximately 498 kJ/mol, making it resistant to cleavage under typical experimental conditions. The presence of the ¹³C isotopes does not significantly alter these bond energies.

Extrinsic Factors: Environmental Stressors

3.2.1. Temperature:

While stable at room temperature in its solid form, elevated temperatures, especially in solution, can accelerate degradation.[5] Thermal degradation can lead to decarboxylation and other side reactions. A recent study on the combustion of amino acids demonstrated that at temperatures between 160-240°C, significant degradation occurs.[6]

3.2.2. pH:

L-Tyrosine is an amphoteric molecule, and its stability is pH-dependent. Extreme acidic or alkaline conditions can promote hydrolysis of the peptide bond if incorporated into a larger molecule, and can also catalyze other degradation reactions.[7]

3.2.3. Light Exposure (Photodegradation):

Aromatic amino acids, including tyrosine, can absorb ultraviolet (UV) light. Prolonged exposure to light, particularly UV radiation, can lead to photolytic reactions, including aggregation or cleavage of peptide bonds.[7] Therefore, it is crucial to protect L-Tyrosine (phenol-3,5-13C2) from light.[5][8]

3.2.4. Oxidative Stress:

The phenol group of tyrosine is susceptible to oxidation.[9] The presence of oxidizing agents or reactive oxygen species (ROS) can lead to the formation of dityrosine and other oxidation products. This oxidative degradation can potentially compromise the structural integrity of the molecule.

3.2.5. Enzymatic Degradation:

In biological systems, L-Tyrosine is subject to metabolism by various enzymes.[10][11] For instance, tyrosine hydroxylase can convert it to L-DOPA.[12] While this is a key aspect of its use as a metabolic tracer, uncontrolled enzymatic activity in samples can lead to the degradation of the parent compound before analysis.

Analytical Methodologies for Assessing Isotopic Stability

A multi-pronged analytical approach is essential to rigorously assess the isotopic stability of L-Tyrosine (phenol-3,5-13C2).

Core Analytical Technique: Mass Spectrometry (MS)

Mass spectrometry is the primary tool for analyzing isotopically labeled compounds.[1][][4] High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are particularly well-suited for this purpose due to their exceptional mass accuracy and resolution.[]

Key MS-based analyses include:

  • Isotopic Enrichment Determination: This analysis confirms the percentage of the labeled compound that contains the ¹³C isotopes.

  • Isotopic Purity Analysis: This determines the presence of any unlabeled or partially labeled species.

  • Degradant Identification: By comparing the mass spectra of stressed and unstressed samples, potential degradation products can be identified.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

Coupling HPLC with MS (LC-MS) is a powerful technique for stability studies.[] HPLC separates the parent compound from any potential degradation products based on their physicochemical properties. This allows for the individual analysis of each component by the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.[1] ¹³C-NMR can be used to confirm the position of the ¹³C labels within the L-Tyrosine molecule. While not typically used for routine stability testing, it is invaluable for the initial characterization of the labeled compound.

Experimental Protocols for Stability Assessment

To ensure the integrity of L-Tyrosine (phenol-3,5-13C2) for its intended application, a forced degradation study is highly recommended.[7] This involves subjecting the compound to various stress conditions to accelerate potential degradation pathways.

Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_output Output start L-Tyrosine (phenol-3,5-13C2) Stock Solution control Control Sample (Unstressed) start->control acid Acidic Stress start->acid base Basic Stress start->base oxidative Oxidative Stress start->oxidative thermal Thermal Stress start->thermal photo Photolytic Stress start->photo hplc HPLC Separation control->hplc acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc ms Mass Spectrometry Analysis hplc->ms data Data Analysis ms->data report Stability Report data->report

Caption: Workflow for a forced degradation study of L-Tyrosine (phenol-3,5-13C2).

Step-by-Step Protocol for a Forced Degradation Study
  • Prepare a Stock Solution: Dissolve L-Tyrosine (phenol-3,5-13C2) in an appropriate solvent (e.g., a slightly acidic aqueous solution) to a known concentration.

  • Aliquot Samples: Distribute the stock solution into separate vials for each stress condition and a control.

  • Apply Stress Conditions:

    • Acidic Stress: Add a small amount of a strong acid (e.g., 0.1 M HCl) and incubate.

    • Basic Stress: Add a small amount of a strong base (e.g., 0.1 M NaOH) and incubate.

    • Oxidative Stress: Add a source of reactive oxygen species (e.g., hydrogen peroxide) and incubate.

    • Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose to a controlled light source (e.g., a UV lamp).

  • Neutralize (if necessary): After the incubation period, neutralize the acidic and basic samples.

  • Analyze by LC-MS: Inject the control and stressed samples into an LC-MS system.

  • Data Analysis: Compare the chromatograms and mass spectra of the stressed samples to the control. Look for any new peaks (degradation products) or a decrease in the peak area of the parent compound.

Best Practices for Storage and Handling

To maintain the isotopic and chemical integrity of L-Tyrosine (phenol-3,5-13C2), the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature Store at -20°C to -80°C for long-term storage.[13] For short-term use, refrigeration (2-8°C) is acceptable.Low temperatures slow down chemical degradation processes.
Light Store in a light-protected container (e.g., an amber vial).[2][5][8]Prevents photodegradation.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[8]Minimizes oxidative degradation.
Form Store as a solid whenever possible.[5]The solid state is generally more stable than solutions.
Solutions If a stock solution is prepared, it should be stored frozen at -20°C or -80°C.[13] Avoid repeated freeze-thaw cycles.Minimizes degradation in the aqueous phase.

Conclusion

L-Tyrosine (phenol-3,5-13C2) is a robust and reliable tool for a wide range of scientific applications. Its isotopic stability is excellent under recommended storage and handling conditions. By understanding the potential degradation pathways and implementing the analytical and handling protocols outlined in this guide, researchers can confidently utilize this valuable compound to generate high-quality, reproducible data. The principles of ensuring isotopic stability are fundamental to the integrity of research in fields that rely on stable isotope-labeled compounds.

References

  • Vertex AI Search. (n.d.). Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.
  • Cambridge Isotope Laboratories, Inc. (n.d.). L-Tyrosine (¹³C₉, 99%; ¹⁵N, 99%).
  • MedchemExpress.com. (n.d.). MCE Isotope-Labeled Compounds Handbook.
  • PubMed Central. (n.d.). A Comprehensive and Ultrasensitive Isotope Calibration Method for Soil Amino Compounds Using Orbitrap Mass Spectrometry.
  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Compounds.
  • ChemPep. (n.d.). Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics & Metabolomics.
  • Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds.
  • ResearchGate. (n.d.). Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery.
  • Sigma-Aldrich. (n.d.). ʟ-Tyrosine-1,2,3- 13 C 3 99 atom 13 C Isotope.
  • PubChem. (n.d.). L-tyrosine degradation I | Pathway.
  • Eawag-BBD. (1997, December 15). Tyrosine Degradation Pathway.
  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds.
  • MedchemExpress.com. (n.d.). L-Tyrosine-13C9 | Stable Isotope.
  • PubMed Central. (n.d.). Stable Isotope Peptide Mass Spectrometry To Decipher Amino Acid Metabolism in Dehalococcoides Strain CBDB1.
  • Thermo Fisher Scientific. (n.d.). Isotope ratio analysis of glutamic acid using Orbitrap Exploris Isotope Solutions.
  • KEGG. (n.d.). Tyrosine metabolism - Reference pathway.
  • ACS Publications. (2021, August 11). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications.
  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
  • ResearchGate. (2024, June 20). Kinetic nitrogen isotope effects of 18 amino acids degradation during burning processes.
  • YouTube. (2022, December 1). Stable isotope labeling by amino acids in cell culture | applications of SILAC.
  • Czech Journal of Food Sciences. (n.d.). Novel Strecker Degradation Products of Tyrosine and Dihydroxyphenylalanine.
  • Creative Proteomics. (n.d.). Overview of Tyrosine Metabolism.

Sources

Foundational

Technical Guide: Role of L-Tyrosine (Phenol-3,5-13C2) in Measuring Protein Synthesis Rates

[1] Executive Summary L-Tyrosine (Phenol-3,5-13C2) is a high-precision stable isotope tracer used to quantify Fractional Synthesis Rates (FSR) of proteins in vivo and in vitro. Unlike radioisotopes ( C, H), this stable i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

L-Tyrosine (Phenol-3,5-13C2) is a high-precision stable isotope tracer used to quantify Fractional Synthesis Rates (FSR) of proteins in vivo and in vitro. Unlike radioisotopes (


C, 

H), this stable isotope allows for safe, non-radioactive metabolic tracking in human clinical trials and preclinical drug development.

Its specific labeling pattern—two


C atoms located on the phenol ring at positions 3 and 5—provides a distinct mass shift (+2 Da) that is chemically non-exchangeable, ensuring that the label remains intact during harsh hydrolysis and metabolic processing. This guide details the technical workflow for using this tracer to measure protein turnover, a critical metric in evaluating anabolic drugs, muscle wasting diseases, and target engagement.

The Tracer: L-Tyrosine (Phenol-3,5-13C2)[1][2][3][4]

Chemical Identity & Stability[5]
  • Chemical Name: L-Tyrosine (Phenol-3,5-

    
    C
    
    
    
    )[1][2][3][4]
  • Mass Shift: +2.0067 Da

  • Label Position: The

    
    C atoms are incorporated into the aromatic phenol ring.
    
  • Stability: The ring-located label is biologically and chemically stable . Unlike deuterium labels on the

    
    -carbon or side chains which can be lost via transamination or solvent exchange, the aromatic ring carbons do not exchange with the medium. This makes it ideal for acid hydrolysis  protocols required to isolate amino acids from proteins.
    
Mechanistic Advantage

Tyrosine is a preferred tracer for protein synthesis studies because:

  • Transport: It equilibrates rapidly between plasma and intracellular pools.

  • Metabolism: It is not synthesized de novo in muscle (derived only from Phenylalanine or diet), simplifying the precursor pool calculations.

  • Analytics: The phenol group facilitates specific derivatization (e.g., with MTBSTFA) yielding excellent ionization properties in GC-MS.

Core Methodology: The Precursor-Product Method[6][7]

The determination of protein synthesis relies on the Precursor-Product Principle .[5][6] You measure the rate at which the tracer (Precursor) is incorporated into the protein (Product) over time.[6]

Experimental Workflow (In Vivo Infusion)

The Primed Continuous Infusion is the gold standard for achieving a metabolic steady state.

Protocol Steps:

  • Catheterization: Insert catheters for tracer infusion (venous) and blood sampling (arterial/arterialized venous).

  • Background Sample: Collect baseline blood and tissue biopsy (if applicable) to determine natural isotopic abundance (

    
    ).
    
  • Priming Dose: Administer a bolus of L-Tyrosine (Phenol-3,5-

    
    C
    
    
    
    ) (e.g., 2
    
    
    mol/kg) to instantly raise the plasma enrichment to the target level.
  • Continuous Infusion: Immediately start a constant infusion (e.g., 2

    
    mol/kg/h) to maintain steady-state enrichment.
    
  • Sampling:

    • Plasma: Collect every 15–30 mins to verify steady state (

      
      ).
      
    • Tissue (Muscle/Liver): Collect biopsies at

      
       (or shortly after steady state) and 
      
      
      
      . The rise in protein-bound tracer (
      
      
      ) between biopsies determines the synthesis rate.

InfusionProtocol Start Baseline Sample (Background Correction) Prime Priming Bolus (Instant Enrichment) Start->Prime Infusion Continuous Infusion (Steady State Maintenance) Prime->Infusion Plasma Plasma Sampling (Precursor Enrichment Ep) Infusion->Plasma Every 30 min Biopsy Tissue Biopsy (Product Enrichment Eb) Infusion->Biopsy t=1, t=2 Analysis GC-MS Analysis (FSR Calculation) Plasma->Analysis Biopsy->Analysis

Figure 1: Workflow for Primed Continuous Infusion of Stable Isotope Tracers.

Analytical Workflow: GC-MS Quantification

Because the mass shift is small (+2 Da), Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical tool due to its high sensitivity for small molecules and ability to separate amino acids.

Sample Preparation

A. Plasma (Precursor Pool):

  • Precipitate plasma proteins (e.g., with sulfosalicylic acid).

  • Collect supernatant (contains free amino acids).

  • Purify amino acids using cation exchange chromatography (Dowex 50W).

B. Tissue (Product Pool):

  • Homogenize tissue.

  • Precipitate proteins with Trichloroacetic Acid (TCA).

  • Wash pellet thoroughly to remove free intracellular amino acids (crucial to avoid contamination).

  • Hydrolysis: Incubate pellet in 6N HCl at 110°C for 24 hours to break peptide bonds and release bound amino acids.

  • Dry under nitrogen.

Derivatization

To make Tyrosine volatile for GC-MS, the polar groups (-COOH, -NH


, -OH) must be blocked.
  • Reagent: MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).

  • Reaction: Forms the t-BDMS (tert-butyldimethylsilyl) derivative of Tyrosine.

  • Advantage: Produces a stable

    
     fragment ion (loss of tert-butyl group) which is highly abundant and sensitive.
    
Mass Spectrometry Acquisition

Operate the GC-MS in Selected Ion Monitoring (SIM) mode to maximize sensitivity.

Ion TypeMass (m/z)Description
m/z 466 M (Light)Natural Tyrosine (t-BDMS derivative, [M-57]

)
m/z 468 M+2 (Heavy)L-Tyrosine (Phenol-3,5-

C

)

Note: The exact m/z depends on the specific derivative (e.g., di- vs tri-TBDMS). The values above are illustrative for the tri-TBDMS derivative commonly used.

Data Analysis & Calculation

Calculating Enrichment (TTR)

Convert the raw peak areas from the GC-MS into Tracer-to-Tracee Ratio (TTR) .



Fractional Synthesis Rate (FSR)

The FSR represents the fraction of the protein pool that is synthesized per unit time (%/hour).



  • 
     : Enrichment of the protein-bound tyrosine (Product) at time 
    
    
    
    .
  • 
     : Enrichment of the precursor pool (Plasma free tyrosine or Intracellular free tyrosine).
    
  • 
     : Time interval between biopsies (in hours).
    

Critical Consideration: The choice of precursor (


) is debated. Plasma enrichment is easier to measure but may underestimate FSR if the intracellular dilution is high. Intracellular enrichment (measured from tissue fluid) is often the preferred surrogate for the true aminoacyl-tRNA precursor pool.

FSR_Logic cluster_calc FSR Calculation Logic Tracer L-Tyrosine (13C2) Infusion PlasmaPool Plasma Pool (Measured Ep) Tracer->PlasmaPool IntraPool Intracellular Pool (True Precursor) PlasmaPool->IntraPool Transport tRNA Tyrosyl-tRNA IntraPool->tRNA Charging Calc FSR = (Eb_final - Eb_initial) / (Ep * Time) IntraPool->Calc Preferred Ep Protein Muscle Protein (Measured Eb) tRNA->Protein Translation (Synthesis) Protein->Calc

Figure 2: The pathway of tracer incorporation. The intracellular pool is the proximal precursor for protein synthesis.

Applications in Drug Development[8]

  • Sarcopenia & Cachexia: Measuring the efficacy of anabolic agents (e.g., myostatin inhibitors) in increasing muscle protein synthesis (MPS).

  • Target Turnover: Determining the half-life of specific drug targets. If a drug binds a protein covalently, knowing the protein's natural turnover rate is essential for dosing frequency.

  • Safety Assessment: Monitoring liver protein synthesis rates to assess hepatotoxicity of new chemical entities (NCEs).

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

  • Cambridge Isotope Laboratories. (n.d.). L-Tyrosine (phenol-3,5-13C2, 95-99%) Product Page.

  • Smith, K., & Rennie, M. J. (1996). The measurement of tissue protein turnover in man: advances and challenges. Baillière's Clinical Endocrinology and Metabolism.

  • Wilkinson, D. J., et al. (2014). A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein sub-fraction synthesis in humans. American Journal of Physiology-Endocrinology and Metabolism.

Sources

Exploratory

A Senior Application Scientist's Guide to L-Tyrosine (phenol-3,5-¹³C₂) in Biochemical Pathway Elucidation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Power of Stable Isotopes in Modern Research In the intricate landscape of cellular metabolism, understanding the d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Power of Stable Isotopes in Modern Research

In the intricate landscape of cellular metabolism, understanding the dynamic flow of molecules through complex biochemical pathways is paramount. Stable isotope tracing has emerged as a powerful and indispensable tool, allowing researchers to track the fate of specific atoms within a biological system without perturbing its natural state.[1] Among the arsenal of stable isotope-labeled compounds, L-Tyrosine (phenol-3,5-¹³C₂) offers a unique and strategic advantage for elucidating a range of critical metabolic processes. This guide, written from the perspective of a seasoned application scientist, aims to provide a comprehensive technical overview of this versatile tracer, from the fundamental principles to practical experimental design and data interpretation.

The Strategic Advantage of L-Tyrosine (phenol-3,5-¹³C₂): Beyond a Simple Label

L-Tyrosine, a non-essential amino acid, serves as a crucial building block for proteins and a precursor to a cascade of vital biomolecules, including neurotransmitters and hormones.[2] The specific labeling of the phenol ring at the 3 and 5 positions with carbon-13 (¹³C) is not an arbitrary choice. This site-specific labeling provides several key advantages that enhance its utility as a tracer in metabolic studies.

The carbon atoms at the 3 and 5 positions of the phenol ring are metabolically stable during the initial and most critical steps of major tyrosine metabolic pathways. For instance, in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine), the core phenolic structure is retained throughout the enzymatic conversions.[3][4] This stability ensures that the ¹³C label serves as a reliable marker to trace the flow of the tyrosine backbone into these downstream metabolites. This contrasts with other positions on the tyrosine molecule, such as the carboxyl group, which can be lost during decarboxylation reactions.[5]

Furthermore, the distinct mass shift of +2 Da imparted by the two ¹³C atoms provides a clear and unambiguous signal in mass spectrometry analysis, allowing for the confident identification and quantification of labeled metabolites against a complex biological background.

Core Applications: Unraveling Key Biochemical Networks

The utility of L-Tyrosine (phenol-3,5-¹³C₂) spans several key areas of biomedical research, primarily centered around its role as a metabolic precursor.

Tracing the Catecholamine Pathway: A Window into Neurological Function

The synthesis of dopamine, norepinephrine, and epinephrine is a fundamental process in the central nervous system and adrenal glands.[3][4] Dysregulation of this pathway is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and ADHD. By introducing L-Tyrosine (phenol-3,5-¹³C₂) into a cellular or in vivo model, researchers can directly track its conversion to L-DOPA, dopamine, norepinephrine, and epinephrine.[3][5] This allows for the precise measurement of flux through this pathway under various experimental conditions, providing invaluable insights into disease mechanisms and the effects of therapeutic interventions.

Experimental Design and Protocols: A Practical Framework

The success of any stable isotope tracing experiment hinges on a well-conceived experimental design and meticulous execution of protocols. This section provides a detailed, step-by-step methodology for a typical in vitro experiment aimed at tracing the metabolism of L-Tyrosine (phenol-3,5-¹³C₂) in a neuronal cell line using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow Overview

The overall workflow for a stable isotope tracing experiment with L-Tyrosine (phenol-3,5-¹³C₂) can be visualized as a sequential process, from cell culture and labeling to data acquisition and analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Cell Culture (e.g., SH-SY5Y) B Isotopic Labeling (L-Tyrosine (phenol-3,5-¹³C₂)) A->B C Metabolite Extraction B->C D LC-MS/MS Analysis C->D Sample Injection E Data Processing (Peak Integration, Isotopologue Distribution) D->E F Metabolic Flux Analysis E->F G Pathway Elucidation & Insights F->G Biological Interpretation

Caption: Experimental workflow for stable isotope tracing with L-Tyrosine (phenol-3,5-¹³C₂).

Detailed Step-by-Step Protocol: Tracing Catecholamine Synthesis in SH-SY5Y Cells

This protocol provides a robust framework for investigating the flux of L-Tyrosine into the catecholamine pathway in a human neuroblastoma cell line (SH-SY5Y), a commonly used model for dopaminergic neurons.

Materials:

  • SH-SY5Y cells

  • Complete cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • Tyrosine-free cell culture medium

  • L-Tyrosine (phenol-3,5-¹³C₂) (Cambridge Isotope Laboratories, Inc., CLM-623-PK or equivalent)[6]

  • Phosphate-buffered saline (PBS)

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Microcentrifuge tubes

  • Cell scraper

  • Centrifuge (refrigerated)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in complete medium until they reach 80-90% confluency.

    • Seed cells into 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Isotopic Labeling:

    • On the day of the experiment, aspirate the complete medium from the wells.

    • Wash the cells once with pre-warmed PBS.

    • Add pre-warmed tyrosine-free medium containing a known concentration of L-Tyrosine (phenol-3,5-¹³C₂) to each well. The concentration should be optimized for your specific experimental goals but is typically in the physiological range.

    • Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled tyrosine. A time-course experiment is highly recommended to capture the dynamics of labeling.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS to halt metabolic activity.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Incubate the tubes at -80°C for at least 30 minutes to precipitate proteins.

    • Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

    • Dry the metabolite extracts under a gentle stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until LC-MS analysis.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extracts in a suitable volume of the initial LC mobile phase (e.g., 50-100 µL).

    • Inject the samples onto an appropriate LC column for separation of catecholamines and their precursors (e.g., a reversed-phase C18 column).

    • Develop a targeted LC-MS/MS method to detect and quantify the unlabeled (M+0) and labeled (M+2) forms of tyrosine, L-DOPA, dopamine, norepinephrine, and epinephrine. This involves optimizing the precursor and product ion transitions for each analyte.

Table 1: Example MRM Transitions for Catecholamine Pathway Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Labeling
L-Tyrosine182.08136.08Unlabeled (M+0)
L-Tyrosine (phenol-3,5-¹³C₂)184.08138.08Labeled (M+2)
L-DOPA198.07152.06Unlabeled (M+0)
¹³C₂-L-DOPA200.07154.06Labeled (M+2)
Dopamine154.09137.06Unlabeled (M+0)
¹³C₂-Dopamine156.09139.06Labeled (M+2)
Norepinephrine170.08152.07Unlabeled (M+0)
¹³C₂-Norepinephrine172.08154.07Labeled (M+2)
Epinephrine184.10166.09Unlabeled (M+0)
¹³C₂-Epinephrine186.10168.09Labeled (M+2)

Data Analysis and Interpretation: From Raw Data to Biological Insights

The data generated from a stable isotope tracing experiment requires careful processing and analysis to extract meaningful biological information.

Isotopologue Distribution Analysis

The primary output of the LC-MS analysis is the abundance of different isotopologues (molecules that differ only in their isotopic composition) for each metabolite of interest. The fractional enrichment of a metabolite is calculated as the percentage of the labeled isotopologue relative to the total pool of that metabolite.

Visualizing Metabolic Pathways

Visualizing the flow of the ¹³C label through the biochemical pathway is a powerful way to interpret the data. The following diagram illustrates the incorporation of the ¹³C atoms from L-Tyrosine (phenol-3,5-¹³C₂) into the catecholamine synthesis pathway.

Catecholamine_Pathway Tyr L-Tyrosine (phenol-3,5-¹³C₂) DOPA L-DOPA (¹³C₂) Tyr->DOPA Tyrosine Hydroxylase Dopamine Dopamine (¹³C₂) DOPA->Dopamine DOPA Decarboxylase NE Norepinephrine (¹³C₂) Dopamine->NE Dopamine β- Hydroxylase Epi Epinephrine (¹³C₂) NE->Epi Phenylethanolamine N-Methyltransferase

Caption: Tracing the ¹³C label from L-Tyrosine (phenol-3,5-¹³C₂) through the catecholamine biosynthesis pathway.

Concluding Remarks and Future Directions

L-Tyrosine (phenol-3,5-¹³C₂) is a powerful and versatile tool for the in-depth investigation of biochemical pathways. Its strategic labeling provides a stable and unambiguous tracer for key metabolic routes, particularly in the fields of neuroscience and endocrinology. As analytical technologies continue to advance in sensitivity and resolution, the applications of this and other site-specifically labeled compounds will undoubtedly expand, offering ever deeper insights into the complex and dynamic world of cellular metabolism. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of L-Tyrosine (phenol-3,5-¹³C₂) in their quest to unravel the intricacies of biological systems.

References

  • Buescher, J. M., et al. (2015). A guide to isotope tracing in metabolic flux analysis. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1847(6-7), 549-559.
  • Jang, C., et al. (2018). The Small-Molecule Transporter SLC25A33 Is a Key Regulator of Cellular Respiration and Fuel Use. Cell Metabolism, 27(5), 1075-1088.e6.
  • Dunn, W. B., et al. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry.
  • Kewelah, H., et al. (1991). Phenol-induced membrane changes in free-living and symbiotic rhizobia. Applied and Environmental Microbiology, 57(1), 49-54.
  • Koolman, J., & Röhm, K. H. (2019).
  • Leighty, R. W., & Antoniewicz, M. R. (2012). Parallel labeling experiments with [U-¹³C]glucose validate Escherichia coli metabolic network model for ¹³C metabolic flux analysis. Metabolic Engineering, 14(5), 533-541.
  • Lv, C. X., et al. (2014). Simultaneous quantification of seven hippocampal neurotransmitters in depression mice by LC-MS/MS. Journal of Neuroscience Methods, 229, 8-14.
  • Merritt, M. E., et al. (2007). ¹³C-metabolic flux analysis. Energy, Metabolism, and the Brain, 129-158.
  • Molinoff, P. B., & Axelrod, J. (1971). Biochemistry of catecholamines. Annual Review of Biochemistry, 40(1), 465-500.
  • Moseley, H. N., et al. (2011). A novel statistical approach for quantitative metabolomics of stable isotope resolved mass spectra.
  • PubChem. Tyrosine Metabolism. [Link]

  • Purmal, A. A., et al. (2014). ¹³C metabolic flux analysis: a practical guide. Methods in molecular biology (Clifton, N.J.), 1090, 131-151.
  • Schroeder, M. A., et al. (2008). In vivo magnetic resonance spectroscopy of cardiac metabolism. Journal of Cardiovascular Magnetic Resonance, 10(1), 1-16.
  • Shiman, R. (1998). Formation and fate of tyrosine. Intracellular partitioning of newly synthesized tyrosine in mammalian liver. Journal of Biological Chemistry, 273(52), 34760-34768.
  • Sumner, L. W., et al. (2003). Plant metabolomics: large-scale phytochemistry for functional genomics. Phytochemistry, 62(6), 817-836.
  • Teke, K., et al. (2018).
  • Tekin, I., et al. (2018). A ¹³C labeling strategy reveals a range of aromatic side chain motion in calmodulin. bioRxiv, 396903.
  • Wittmann, C. (2007). Fluxome analysis using ¹³C-metabolic flux analysis. Microbial cell factories, 6(1), 1-17.
  • Yang, C., et al. (2014). Comprehensive comparative analysis of casting and forging of AZ80 magnesium alloy. Materials Science and Engineering: A, 611, 213-221.
  • Zamboni, N., et al. (2009). ¹³C-based metabolic flux analysis.
  • Zhou, J., et al. (2020). Production of L-tyrosine using tyrosine phenol-lyase by whole cell biotransformation approach. Enzyme and Microbial Technology, 133, 109430.
  • Catalyst University. (2015, January 23). Catecholamine Biosynthesis from Tyrosine. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Targeted Quantitative Proteomics using L-Tyrosine (Phenol-3,5-13C2)

Abstract & Technical Scope This guide details the application of L-Tyrosine (Phenol-3,5-13C2) (Mass shift: +2.0067 Da) for quantitative proteomics and metabolic flux analysis (MFA). Unlike standard SILAC (Stable Isotope...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Technical Scope

This guide details the application of L-Tyrosine (Phenol-3,5-13C2) (Mass shift: +2.0067 Da) for quantitative proteomics and metabolic flux analysis (MFA). Unlike standard SILAC (Stable Isotope Labeling by Amino acids in Cell culture) which typically utilizes Lysine and Arginine, Tyrosine labeling offers a specialized window into signal transduction turnover (specifically Tyrosine Kinase substrates) and catecholamine metabolism .

However, Tyrosine labeling presents unique challenges:

  • Isotopic Dilution: The metabolic conversion of Phenylalanine (Phe) to Tyrosine (Tyr) can dilute the labeled pool.

  • Mass Resolution: The small mass shift (+2 Da) requires high-resolution mass spectrometry to distinguish the labeled peptide from the natural M+2 isotopic envelope of the unlabeled counterpart.

This protocol provides a self-validating workflow to overcome these barriers, ensuring high-confidence quantification.

Mechanism of Action & Metabolic Fate

L-Tyrosine (Phenol-3,5-13C2) incorporates into the proteome during translation. The label is located on the phenol ring, which is metabolically stable under standard proteolysis but sensitive to specific enzymatic modifications (e.g., hydroxylation to DOPA).

The Phenylalanine-Tyrosine Axis (The "Dilution" Problem)

In standard cell culture, cells can synthesize Tyrosine from Phenylalanine via Phenylalanine Hydroxylase (PAH) . If the media contains standard (light) Phenylalanine, the cell may synthesize "light" Tyrosine, diluting the "heavy" Tyrosine-13C2 signal.

Key Control: The protocol below utilizes Feedback Inhibition (high exogenous Tyrosine concentration) and Dialyzed Serum to force the uptake of the labeled exogenous Tyrosine.

Metabolic Pathway Visualization

The following diagram illustrates the critical metabolic nodes where the label is incorporated or potentially diluted.

TyrosineMetabolism cluster_extracellular Extracellular Media cluster_intracellular Intracellular Cytosol Exo_Phe Exogenous Phenylalanine (Light) Intra_Phe Intracellular Phenylalanine Exo_Phe->Intra_Phe Transport Exo_Tyr Exogenous L-Tyrosine-13C2 (Heavy) Intra_Tyr Intracellular Tyrosine Pool Exo_Tyr->Intra_Tyr Transport (Target) PAH_Enzyme Enzyme: PAH (Dilution Risk) Intra_Phe->PAH_Enzyme Proteome Incorporation into PROTEOME Intra_Tyr->Proteome Translation (Signal Readout) Catecholamines Metabolic Flux: DOPA / Dopamine Intra_Tyr->Catecholamines Metabolism PAH_Enzyme->Intra_Tyr Hydroxylation (Generates Light Tyr)

Caption: Figure 1.[1] Metabolic fate of L-Tyrosine-13C2.[2] The red path indicates the risk of isotopic dilution via Phenylalanine Hydroxylase (PAH), which must be mitigated by saturating the pool with exogenous heavy Tyrosine.

Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Label L-Tyrosine (Phenol-3,5-13C2)99% atom enrichment. +2.0067 Da shift.
Base Media SILAC DMEM or RPMI 1640Deficient in Arg, Lys, Tyr, and Phe.
Serum Dialyzed FBS (10 kDa cutoff)Critical: Removes endogenous light amino acids.
Supplement Unlabeled L-PhenylalanineRequired for cell survival; source of dilution risk.
Supplement Unlabeled L-Arg / L-LysStandard amino acids for proteome synthesis.
Protocol: Labeling & Adaptation

Objective: Achieve >95% incorporation of Tyrosine-13C2.

  • Media Formulation:

    • Reconstitute SILAC base media.

    • Add L-Tyrosine-13C2 to a final concentration of 100 mg/L (approx. 2x standard formulation). Note: The higher concentration promotes feedback inhibition of PAH.

    • Add Unlabeled L-Phenylalanine at standard physiological levels (approx. 66 mg/L for DMEM). Do not omit Phe; it is essential.

    • Add Dialyzed FBS (10%).

  • Cell Adaptation (Passaging):

    • Thaw cells directly into the labeled media.

    • Passage cells for 6 doublings (approx. 2 weeks).

    • QC Check: At passage 5, lyse a small aliquot and run a rapid LC-MS check.

    • Success Criterion: The ratio of Heavy (+2 Da) to Light (0 Da) Tyrosine-containing peptides should be >19:1 (95%).

Sample Preparation (Pulse-Chase or Differential)
  • Lysis: Lyse cells in 8M Urea or 4% SDS (FASP buffer).

  • Protein Quantification: BCA Assay. Mix Heavy and Light lysates 1:1 (if performing differential expression).

  • Digestion: Trypsin digestion. Note: Trypsin cleaves at Lys/Arg. Tyrosine will be internal.[3] Ensure your search engine is set to detect Tyrosine as a variable modification or fixed label depending on the experiment.

  • Desalting: C18 StageTip or SPE column.

Data Acquisition & Analysis

Mass Spectrometry Settings

Because the mass shift is only +2.0067 Da , low-resolution instruments (e.g., Ion Traps) may fail to resolve the labeled peptide from the natural isotope distribution of the unlabeled peptide.

  • Instrument: Orbitrap or TOF (Time-of-Flight).

  • Resolution: Minimum 60,000 @ m/z 400 (Recommended: 120,000).

  • Dynamic Exclusion: 30 seconds (prevent resampling the same peak).

Computational Workflow

The following DOT diagram outlines the bioinformatic pipeline required to deconvolute the +2 Da shift.

AnalysisWorkflow cluster_search Search Engine Parameters RawData Raw LC-MS/MS Data (High Res) Deconvolution Isotope Pattern Deconvolution RawData->Deconvolution Mod1 Fixed Mod: Carbamidomethyl (C) Mod1->Deconvolution Mod2 Label: Tyr-13C2 (+2.0067 Da) Mod2->Deconvolution Tol MS1 Tolerance: < 4.5 ppm Tol->Deconvolution Quant Ratio Calculation (Heavy/Light) Deconvolution->Quant Filter Filter: M+2 Overlap Correction Quant->Filter Check Isotopic Envelope Final Quantitative Output Filter->Final Valid Pairs

Caption: Figure 2. Computational workflow for Tyrosine-13C2 quantification. High mass accuracy (<4.5 ppm) is required to distinguish the label from natural isotopic abundance.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Incorporation (<90%) High endogenous synthesis (Phe -> Tyr).Increase labeled Tyr concentration to 150 mg/L; Ensure FBS is fully dialyzed.
Signal Overlap MS Resolution too low.Increase MS1 resolution to 120k; Use software that models the "M+2" elemental composition.
Scrambling Metabolic recycling.Limit labeling time (Pulse) rather than steady-state if recycling is high.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link

  • Gouw, J. W., et al. (2010). In vivo stable isotope labeling of fruit flies reveals post-transcriptional regulation in the maternal-to-zygotic transition. Nature Methods. (Discusses non-standard amino acid labeling challenges). Link

  • Cambridge Isotope Laboratories. L-Tyrosine (phenol-3,5-13C2) Product Specifications and Metabolic Applications. Link

  • Sauer, U. (2006). Metabolic networks in motion: 13C-based flux analysis. Molecular Systems Biology. Link

Sources

Application

Application Note: High-Efficiency Incorporation of L-Tyrosine (Phenol-3,5-13C2) in E. coli

Abstract & Scientific Rationale The incorporation of L-Tyrosine (Phenol-3,5-13C2) into recombinant proteins expressed in E. coli is a specialized technique primarily used in solution-state NMR spectroscopy and quantitati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The incorporation of L-Tyrosine (Phenol-3,5-13C2) into recombinant proteins expressed in E. coli is a specialized technique primarily used in solution-state NMR spectroscopy and quantitative proteomics. Unlike uniform labeling (


C/

N), which often results in spectral crowding in high-molecular-weight proteins, specific aromatic labeling provides isolated probes to study:
  • Aromatic Ring Dynamics: The 3,5-position (ortho to the hydroxyl group) allows the measurement of ring-flip rates and internal dynamics via relaxation dispersion experiments.

  • Ligand Binding: Tyrosine residues are frequently located at protein-protein or protein-ligand interfaces; these specific labels act as sensitive reporters for binding events.

The Challenge: L-Tyrosine presents two specific physicochemical hurdles in E. coli labeling protocols:

  • Solubility: It is the least soluble amino acid in neutral aqueous solution (~0.45 g/L), leading to precipitation risks in minimal media.

  • Biosynthetic Dilution: E. coli robustly synthesizes tyrosine via the shikimate pathway. Without strict auxotrophy or pathway inhibition, endogenous (unlabeled) tyrosine will dilute the isotope, compromising the experiment.

This guide provides a validated, "Shift-Induction" protocol designed to maximize incorporation efficiency (>95%) while minimizing isotope usage.

Pre-Experimental Considerations

Strain Selection: The Auxotrophy Imperative

To achieve high incorporation levels suitable for NMR (>90%), you must prevent the bacteria from synthesizing their own tyrosine.

Strain TypeRecommendationMechanismPros/Cons
Tyrosine Auxotroph (tyrA- or tyrB-) HIGHLY RECOMMENDED Deletion of prephenate dehydrogenase (tyrA) or tyrosine aminotransferase.Pros: 100% label incorporation; no scrambling.Cons: Requires specific strain acquisition (e.g., DL39).
Wild Type (BL21/K12) Alternative Only Requires chemical inhibition of the shikimate pathway (e.g., Glyphosate).Pros: Use any standard expression strain.Cons: Lower incorporation efficiency (70-80%); requires precise inhibitor titration.
Metabolic Logic & Pathway Control

The following diagram illustrates the intervention points required to force the uptake of exogenous L-Tyrosine (Phenol-3,5-13C2).

TyrosinePathway cluster_legend Pathway Logic Glucose Glucose Source Shikimate Shikimate Pathway Glucose->Shikimate Chorismate Chorismate Shikimate->Chorismate Prephenate Prephenate Chorismate->Prephenate TyrA_Enzyme Enzyme: TyrA (Prephenate Dehydrogenase) Prephenate->TyrA_Enzyme Endo_Tyr Endogenous L-Tyrosine (Unlabeled) TyrA_Enzyme->Endo_Tyr Blocked in Auxotrophs Protein Target Protein (Labeled) Endo_Tyr->Protein Dilution Source Exo_Tyr Exogenous L-Tyrosine (Phenol-3,5-13C2) Exo_Tyr->Protein Uptake via TyrP/AroP Note1 In tyrA- strains, the red path is broken. Cells depend 100% on Exogenous Tyr.

Figure 1: Metabolic pathway illustrating the necessity of blocking TyrA to prevent isotopic dilution.

Detailed Protocol: The "Shift-Induction" Method[1]

This protocol uses a high-density growth phase in unlabeled media, followed by a wash and transfer to labeled minimal media for protein induction. This maximizes biomass while minimizing the cost of the isotope.

Phase 1: Preparation of Reagents[2]

1. 10x M9 Salts (1 L):

  • 60 g Na₂HPO₄

  • 30 g KH₂PO₄

  • 5 g NaCl

  • 10 g NH₄Cl

  • Autoclave and store at room temperature.

2. Isotope Stock Solution (Critical Step):

  • Reagent: L-Tyrosine (Phenol-3,5-13C2).

  • Solubility Limit: Do NOT attempt to dissolve in water or PBS. It will precipitate.

  • Protocol:

    • Weigh 100 mg of labeled Tyrosine.

    • Dissolve in 10 mL of 0.1 M HCl . (Tyrosine is soluble in acidic conditions).[1]

    • Vortex until completely clear.

    • Filter sterilize (0.22 µm) into a sterile tube.

    • Note: The small volume of acid will be buffered by the M9 phosphates upon addition.

3. Supplement Mix (for Auxotrophs):

  • Prepare a stock of the other 19 amino acids (unlabeled) to support growth.

  • Concentration: 2 mg/mL each in water (except Trp/Phe, dissolve in dilute base/acid if needed).

Phase 2: Experimental Workflow
StepActionTechnical Note
1. Pre-Culture Inoculate tyrA- strain in 5 mL LB + Antibiotics. Incubate 37°C, overnight.Use LB to ensure healthy start; auxotrophs grow poorly on plates without supplementation.
2. Biomass Growth Inoculate 1 L of M9 Unlabeled (supplemented with 50 mg/L unlabeled Tyr). Grow to OD₆₀₀ ~0.7 - 0.9.Do not induce yet. We are building biomass using cheap reagents.
3. Harvest Centrifuge at 4,000 x g for 15 min at 20°C. Discard supernatant. Remove all traces of unlabeled Tyrosine.
4. The Wash Resuspend pellet gently in 200 mL sterile M9 salts (no carbon/nitrogen). Centrifuge again.CRITICAL: This step removes residual unlabeled Tyr trapped in the pellet.
5. Resuspension Resuspend cells in 250 mL (1/4 volume) of M9 Labeling Media (See composition below).Concentrating cells 4x increases protein yield per liter of isotope used.
6. Recovery Incubate at 37°C for 30 mins without inducer.Allows cells to deplete intracellular unlabeled Tyr and adapt to the new media.
7. Induction Add IPTG (final 0.5 - 1 mM). Lower temp to 18-25°C. Incubate 12-16 hours.Lower temperature prevents aggregation and reduces metabolic scrambling.

M9 Labeling Media Composition (per 250 mL):

  • 25 mL 10x M9 Salts

  • 0.5 mL 1M MgSO₄

  • 25 µL 1M CaCl₂

  • 5 mL 20% Glucose (labeled glucose is not needed for side-chain labeling)

  • 12.5 mg L-Tyrosine (Phenol-3,5-13C2) (Final conc: 50 mg/L)

  • 12.5 mL Amino Acid Supplement Mix (unlabeled, minus Tyr)

  • Vitamins (Thiamine, Biotin) as required by strain.

Phase 3: Workflow Diagram

ProtocolFlow Step1 1. Biomass Growth (Unlabeled M9 + Tyr) Step2 2. Centrifuge & Wash (Remove Unlabeled Media) Step1->Step2 Step3 3. Resuspend 4x Conc. (M9 + 13C-Tyr Only) Step2->Step3 Step4 4. Recovery (30 min) (Deplete Intracellular Tyr) Step3->Step4 Step5 5. IPTG Induction (Protein Expression) Step4->Step5

Figure 2: The "Shift-Induction" workflow ensures high incorporation by physically removing unlabeled sources before protein synthesis begins.

Quality Control & Troubleshooting

Validating Incorporation (Mass Spectrometry)

Before proceeding to NMR, validate the incorporation level using intact mass spectrometry (ESI-MS).

  • Purify a small aliquot of the protein.

  • Compare the mass of the labeled protein vs. unlabeled standard.

  • Calculation:

    • (Since Phenol-3,5-13C2 adds +2 Da per residue).

    • If

      
       of 
      
      
      
      , dilution occurred.
Common Failure Modes
SymptomProbable CauseCorrective Action
Precipitation in Media pH of media is neutral; Tyr added from water stock.Dissolve Tyr stock in 0.1M HCl. Add dropwise to stirring media.[2]
Low Incorporation (<80%) "Leaky" auxotroph or residual unlabeled media.Ensure the Wash Step (Step 4) is performed thoroughly. Verify strain genotype.[3]
Poor Growth after Shift Osmotic shock or nutrient limitation.Ensure the Resuspension Media contains all other 19 amino acids (unlabeled).
Scrambling (Labels on other AA) Metabolic cross-talk (rare for Tyr).Use a tyrA- strain. Scrambling is negligible for Tyr compared to Leu/Val.

References

  • Gronenborn, A. M., et al. (1991). A practical guide to protein engineering for NMR spectroscopy. This foundational text establishes the protocols for auxotrophic labeling.

  • Cambridge Isotope Laboratories. (2020). Application Note: Amino Acid Selective Labeling.

  • Studier, F. W. (2005). Protein production by auto-induction in high-density shaking cultures. (Adapted here for manual induction to control isotope timing).

  • Sigma-Aldrich. Product Information: L-Tyrosine Solubility.[2] Confirms pH-dependent solubility profiles (Acidic/Basic vs. Neutral).

Sources

Method

Application Note: Precision Biotransformation &amp; Isotopic Tracking of L-TYROSINE (PHENOL-3,5-13C2)

Abstract This technical guide details the protocol for the whole-cell biotransformation of L-Tyrosine (phenol-3,5-13C2) into high-value catecholic and benzylisoquinoline metabolites. Unlike uniform labeling, the specific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for the whole-cell biotransformation of L-Tyrosine (phenol-3,5-13C2) into high-value catecholic and benzylisoquinoline metabolites. Unlike uniform labeling, the specific 3,5-13C2 labeling pattern allows for precise Nuclear Magnetic Resonance (NMR) structural elucidation by providing spin-isolated probes on the aromatic ring, essential for studying protein-ligand interactions and metabolic flux without signal overcrowding. This document focuses on the conversion to L-DOPA (3,4-dihydroxyphenylalanine) as a primary model, with extensions to alkaloid biosynthesis.

Part 1: Technical Principle & Isotopic Logic

The 3,5-13C2 Advantage

In metabolic studies and structural biology, uniform carbon labeling (


-Tyrosine) often results in scalar coupling (

) interference, broadening NMR signals. The phenol-3,5-13C2 isotopologue offers a strategic advantage:
  • Ortho-Positioning: The

    
    C atoms are located at the meta positions relative to the alanine side chain (or ortho to the hydroxyl group).
    
  • Ring Integrity Tracking: These positions are chemically stable during hydroxylation (e.g., Tyrosine

    
     L-DOPA), allowing researchers to verify that the aromatic ring remains intact during bioconversion.
    
  • Signal Clarity: Provides distinct chemical shifts in HSQC spectra, differentiating the precursor from the hydroxylated product based on the electronic environment change caused by the new -OH group at position 3 (or 4).

Mechanism of Action

The biotransformation relies on the hydroxylation of the phenol ring. When using E. coli expressing 4-hydroxyphenylacetate 3-hydroxylase (HpaBC) or Tyrosinase, the enzyme introduces a hydroxyl group at the 3-position.

Tyrosine_Biotransformation cluster_legend Isotope Fate Tyr L-Tyrosine (phenol-3,5-13C2) Inter Enzyme-Substrate Complex Tyr->Inter Uptake & Binding Dopa L-DOPA (3,5-13C2 retained) Inter->Dopa Hydroxylation (+OH) (HpaBC/Tyrosinase) Dopamine Dopamine (Decarboxylation) Dopa->Dopamine DOPA Decarboxylase (Optional Downstream) Note The 13C labels at positions 3,5 remain on the ring. Shift in NMR signal indicates successful hydroxylation.

Figure 1: Metabolic pathway of L-Tyrosine (phenol-3,5-13C2) biotransformation. The isotope label serves as a non-radioactive tracer for ring modification.

Part 2: Experimental Protocol (L-DOPA Synthesis)

Materials & Reagents[1]
  • Precursor: L-Tyrosine (phenol-3,5-13C2), 99 atom %

    
    C.
    
  • Host Strain: Escherichia coli BL21 (DE3) harboring plasmid pET-HpaBC (or equivalent Tyrosinase vector).

  • Media: M9 Minimal Media (Must be free of unlabeled amino acids).

  • Stabilizer: L-Ascorbic Acid (Vitamin C).

  • Inducer: IPTG (Isopropyl

    
    -D-1-thiogalactopyranoside).[1]
    
Critical Pre-Validation (The "Self-Validating" System)

Before adding the expensive isotope, perform a "Cold Run" with unlabeled natural abundance Tyrosine.

  • Solubility Check: Tyrosine has poor solubility (~0.4 g/L at neutral pH). Ensure your feed strategy (pH adjustment or pulse feeding) works without precipitation.

  • Activity Assay: Harvest 1 mL of culture, lyse, and incubate with unlabeled tyrosine. A color change to black (melanin) within minutes confirms enzyme activity. Note: For the actual experiment, we prevent this blackening with ascorbic acid.

Step-by-Step Biotransformation Protocol
Phase I: Biomass Generation (Unlabeled)
  • Inoculate E. coli into 50 mL Rich Media (LB) containing antibiotics. Grow overnight at 37°C.

  • Centrifuge cells (3,500 x g, 10 min) and discard supernatant.

  • Wash Step: Resuspend pellet in 20 mL M9 salts (no carbon source) and centrifuge again. Crucial: This removes trace unlabeled amino acids from the LB broth.

Phase II: Isotopic Bioconversion
  • Resuspend washed cells in 100 mL M9 Minimal Media supplemented with:

    • Glucose (5 g/L) as the energy source.

    • Antibiotics.[1]

    • L-Ascorbic Acid (2 mM) to prevent oxidation of L-DOPA.

  • Incubate at 30°C until OD

    
     reaches 0.6–0.8.
    
  • Induction: Add IPTG (0.1–0.5 mM). Incubate for 1 hour to allow enzyme expression.

  • Tracer Addition: Add L-Tyrosine (phenol-3,5-13C2) .

    • Concentration: 0.5 g/L (dissolved in dilute HCl or heated water, then neutralized).

    • Why now? Adding label after biomass growth ensures the isotope is used for biotransformation, not cell wall synthesis.

  • Incubation: Continue shaking at 30°C for 12–18 hours.

Phase III: Harvest & Purification
  • Centrifuge to remove cells. Retain the Supernatant (L-DOPA is secreted).

  • Acidify supernatant to pH 3.0 with HCl to stabilize the catechol moiety.

  • Purification: Apply to a C18 Solid Phase Extraction (SPE) cartridge or preparative HPLC.

    • Elution: Methanol/Water gradient. L-DOPA elutes earlier than Tyrosine.

Part 3: Analytical Validation

LC-MS Verification

Quantify the incorporation efficiency by comparing the mass shift.

CompoundFormula (Neutral)Monoisotopic Mass (Unlabeled)Expected Mass (3,5-13C2)Mass Shift (

)
L-Tyrosine C

H

NO

181.07 Da183.08 Da+2.01 Da
L-DOPA C

H

NO

197.07 Da199.08 Da+2.01 Da

Success Criteria: The Mass Spectrum should show a dominant peak at m/z 200.08 [M+H]


 corresponding to the labeled L-DOPA, with <5% unlabeled background.
NMR Structural Confirmation

Dissolve purified product in D


O. Run a 1D 

C-NMR
or 2D

H-

C HSQC
.
  • Observation: You will see two dominant

    
    C doublets in the aromatic region.
    
  • Shift Diagnostic: The hydroxylation at position 3 causes a significant chemical shift change in the adjacent

    
    C nuclei compared to the tyrosine standard. This confirms the product is 3,4-dihydroxy (L-DOPA) and not a side product.
    

Part 4: Experimental Workflow Diagram

Workflow cluster_0 Phase I: Preparation cluster_1 Phase II: Bioconversion cluster_2 Phase III: Analysis Step1 Inoculate E. coli (HpaBC) in LB Media Step2 Wash Cells (PBS/M9) Remove Unlabeled AA Step1->Step2 Step3 Resuspend in M9 Media + Ascorbic Acid Step2->Step3 Step4 Induce (IPTG) Wait 1 hr Step3->Step4 Step5 ADD TRACER: L-Tyrosine (phenol-3,5-13C2) Step4->Step5 Step6 Harvest Supernatant (Acidify to pH 3) Step5->Step6 Step7 LC-MS Analysis Target: m/z 200.08 Step6->Step7

Figure 2: Operational workflow for the synthesis and validation of 13C-labeled L-DOPA.

Part 5: Troubleshooting & Expert Tips

  • The "Black Broth" Problem: If your culture turns black, L-DOPA has oxidized to melanin.

    • Solution: Increase Ascorbic Acid to 5 mM or reduce aeration slightly (micro-aerophilic conditions favor L-DOPA stability).

  • Low Yield: Tyrosine uptake is often the bottleneck.

    • Solution: Use an E. coli strain overexpressing the aromatic amino acid transporter (tyrP or aroP).

  • Isotope Dilution:

    • Cause: The bacteria are synthesizing their own unlabeled tyrosine from glucose.

    • Solution: Use a Tyrosine Auxotroph (tyrA- mutant). This forces the cell to use only the supplied 13C-Tyrosine, guaranteeing 100% enrichment.

References

  • Munoz, A. J., et al. (2011). "Production of L-DOPA by Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase." Microbial Cell Factories.

  • Cambridge Isotope Laboratories. (2023). "Amino Acids for NMR: Technical Notes on Spin-Isolated Labeling." CIL Application Notes.

  • Nakagawa, A., et al. (2011). "A bacterial platform for fermentative production of plant alkaloids.

    
     BIA pathway). 
    
  • Sigma-Aldrich (Merck). "ISOGRO Minimal Media Protocol for Isotopic Labeling." Technical Bulletin.

  • Claus, H. & Decker, H. (2006). "Bacterial tyrosinases."[2] Systematic and Applied Microbiology. (Review of enzymatic mechanisms).

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the solubility of L-TYROSINE (PHENOL-3,5-13C2) in neutral pH media?

Case ID: TYR-13C-SOL-001 Compound: L-Tyrosine (Phenol-3,5-13C2) Chemical Constraint: Hydrophobic phenol ring + Zwitterionic lattice (pI ≈ 5.66) Target Condition: Neutral pH aqueous media (pH 7.0 – 7.4) Technical Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TYR-13C-SOL-001 Compound: L-Tyrosine (Phenol-3,5-13C2) Chemical Constraint: Hydrophobic phenol ring + Zwitterionic lattice (pI ≈ 5.66) Target Condition: Neutral pH aqueous media (pH 7.0 – 7.4)

Technical Abstract: The Solubility Paradox

The core challenge with L-Tyrosine (including the 13C labeled variant) is its rigid crystal lattice driven by strong intermolecular hydrogen bonding. At neutral pH (close to its isoelectric point of 5.66), the molecule exists as a zwitterion with zero net charge, minimizing its interaction with water dipoles.

Key Solubility Data (at 25°C):

Solvent Condition Solubility Limit Notes
Water (pH 5.6 - 7.5) ~0.45 mg/mL Critical Bottleneck
1M HCl (pH < 1) ~16 - 20 mg/mL Protonation of amine group
1M NaOH (pH > 11) ~35 - 40 mg/mL Deprotonation of carboxyl & phenol groups

| Disodium Salt (Water) | > 100 mg/mL | Pre-formed ionic species |

Directive: You cannot create a high-concentration (>1 mg/mL) stock solution of free-base L-Tyrosine at neutral pH. It is physically impossible without chemical modification. You must choose between a Low-Concentration Neutral Stock or a High-Concentration Alkaline Stock that is diluted into your experiment.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct solubilization method for your specific experimental needs.

TyrosineSolubility Start Start: L-Tyrosine (13C) Application ConcCheck Required Final Concentration? Start->ConcCheck LowConc Low (< 0.4 mg/mL) ConcCheck->LowConc HighConc High (> 0.5 mg/mL) ConcCheck->HighConc MethodA Protocol A: Thermal Dissolution LowConc->MethodA Simple Media MediaCheck Can you adjust Media pH? HighConc->MediaCheck MethodB Protocol B: The pH Swing (NaOH) MediaCheck->MethodB Yes (Transient High pH) MethodC Protocol C: Disodium Salt Substitute MediaCheck->MethodC No (Strict Neutrality)

Figure 1: Decision tree for selecting the optimal solubilization strategy based on concentration requirements and pH tolerance.

Protocol Guides
Protocol A: The pH Swing (Recommended for Cell Culture)

Best for: Preparing concentrated stocks (up to 10 mg/mL) to be diluted 1000x into neutral media.

Mechanism: You temporarily convert the zwitterion into an anionic species (phenolate) using a base, then dilute it so rapidly that the concentration drops below the saturation limit (0.45 mg/mL) before the pH returns to neutral.

Materials:

  • L-Tyrosine (Phenol-3,5-13C2)

  • 1.0 M NaOH (Sodium Hydroxide) or 1.0 M KOH

  • Vortex mixer

Step-by-Step:

  • Weighing: Weigh the required amount of 13C-L-Tyrosine into a microcentrifuge tube.

  • Alkaline Shift: Add 1.0 M NaOH dropwise.

    • Ratio: Use approximately 50 µL of 1M NaOH per 1 mg of Tyrosine.

  • Solubilization: Vortex vigorously until the solution is completely clear.

    • Troubleshooting: If "schlieren" lines (wavy optical distortions) persist, the crystal lattice is not fully broken. Add 10 µL more NaOH and vortex.

  • Dilution (The Critical Step):

    • Do NOT dilute this stock with water to neutral pH; it will precipitate immediately.

    • Directly pipette the alkaline stock into your large volume of stirring neutral media (e.g., PBS or DMEM).

    • The buffer capacity of the media will neutralize the small volume of NaOH, and the final Tyrosine concentration must be < 0.4 mg/mL .

Protocol B: The Disodium Salt Method (High Concentration)

Best for: Metabolic flux analysis or animal injections where high concentrations (>10 mg/mL) are required.

Mechanism: L-Tyrosine Disodium Salt is pre-ionized. It dissolves instantly in water. However, it is highly alkaline .

Step-by-Step:

  • Substitution: If your protocol allows, replace the free base L-Tyrosine with L-Tyrosine Disodium Salt Dihydrate .

    • Note: Adjust molecular weight calculations. (Free base MW ≈ 183.2 vs. Disodium Salt MW ≈ 263.1).

  • Dissolution: Dissolve the salt in water. It can reach >50 mg/mL solubility.[1]

  • Buffering: The resulting solution will have a pH > 10.

    • Slowly titrate with high-concentration HEPES buffer or dilute HCl to lower the pH to 7.4.

    • Warning: As you approach pH 7.4, if the concentration is >0.5 mg/mL, the free base will precipitate . You must keep the pH slightly basic (pH 8.0-8.5) or use a carrier like cyclodextrin if high concentration is mandatory.

Troubleshooting & FAQs

Q1: I followed Protocol A, but crystals appeared after 2 hours. Why? A: You likely exceeded the thermodynamic solubility limit (0.45 mg/mL). The solution was "supersaturated."[2]

  • Fix: Reduce the final concentration to 0.3 mg/mL.

  • Fix: Maintain the media temperature at 37°C. Solubility drops significantly at room temperature (20°C) or 4°C.

Q2: Can I autoclave the 13C-Tyrosine solution? A: Avoid if possible. While L-Tyrosine is chemically stable, autoclaving can cause:

  • Volume loss: Evaporation alters the precise isotope concentration.

  • Precipitation: The high heat cycle followed by cooling often triggers nucleation of crystals.

  • Recommendation: Use sterile filtration (0.22 µm PES membrane) for the stock solution.

Q3: Does the 13C labeling affect solubility? A: Negligibly. The kinetic isotope effect (KIE) on solubility is minimal. You should treat the physical properties of L-Tyrosine (Phenol-3,5-13C2) as identical to non-labeled L-Tyrosine. However, due to the high cost, always perform a "dummy run" with non-labeled Tyrosine to validate your solubilization workflow before using the isotope.

Q4: Can I use DMSO? A: Yes, L-Tyrosine is soluble in DMSO, but this introduces an organic solvent into your biological system.

  • Limit: Ensure the final DMSO concentration in your cell culture is < 0.1% (v/v) to avoid cytotoxicity. This often limits the achievable Tyrosine load.

References
  • Merck Index Online. Tyrosine Monograph. Merck & Co., Inc.[3] (Standard solubility data: 0.45 mg/mL in water at 25°C).[3][4] Link

  • Hitchcock, D. I. (1924).[4] The Solubility of Tyrosine in Acid and in Alkali.[2][3][4][5] The Journal of General Physiology, 6(6), 747–757.[4] (Foundational work on pI and pH-dependent solubility). Link[4]

  • Sigma-Aldrich Technical Support. L-Tyrosine Solubility in Cell Culture. (Protocols for 1M HCl/NaOH solubilization). Link

  • PubChem. L-Tyrosine Compound Summary. National Library of Medicine. (Chemical and physical properties).[1][3][4][5][6][7][8][9] Link

Sources

Optimization

Troubleshooting low signal intensity with L-TYROSINE (PHENOL-3,5-13C2) in MS.

Welcome to the technical support center for L-TYROSINE (PHENOL-3,5-13C2). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this stable isotope-labeled compound in t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for L-TYROSINE (PHENOL-3,5-13C2). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this stable isotope-labeled compound in their mass spectrometry-based analyses. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low signal intensity.

Introduction

L-TYROSINE (PHENOL-3,5-13C2) is a crucial internal standard for the accurate quantification of L-tyrosine in various biological matrices.[1] Its use, like any stable isotope-labeled (SIL) standard, is intended to mitigate variability in sample preparation and analysis.[2][3] However, achieving a robust and sensitive signal can sometimes be challenging. This guide provides a systematic approach to diagnosing and resolving issues of low signal intensity, ensuring the integrity and reliability of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

Here are some common questions and immediate considerations when encountering low signal intensity with L-TYROSINE (PHENOL-3,5-13C2).

Q1: I'm not seeing any signal for my L-TYROSINE (PHENOL-3,5-13C2) standard. What are the first things I should check?

A1: Before delving into complex troubleshooting, verify the following:

  • Correct m/z Value: Ensure you are monitoring the correct mass-to-charge ratio. For L-TYROSINE (PHENOL-3,5-13C2), the molecular weight is approximately 183.17 g/mol .[4] In positive ion mode, you should be looking for the protonated molecule [M+H]⁺ at m/z 184.17.

  • Standard Preparation: Double-check your calculations for the standard solution concentration. Confirm that the standard was properly dissolved. L-tyrosine has limited solubility in water (0.453 g/L at 25°C) but is soluble in acidic and alkaline solutions.[5]

  • Instrument Status: Confirm that the mass spectrometer is properly calibrated and has passed its routine performance checks.

Q2: My signal intensity for L-TYROSINE (PHENOL-3,5-13C2) is inconsistent between injections. What could be the cause?

A2: Inconsistent signal intensity often points to issues with the sample introduction or ionization process.

  • Sample Stability: Ensure your prepared samples are stored correctly to prevent degradation. For biological samples, storing at 4°C can help block degradation processes.[6]

  • Injector Performance: Check for leaks or blockages in the autosampler and injection port. Inconsistent injection volumes will lead to variable signal intensity.

  • Ion Source Contamination: A dirty ion source can lead to erratic ionization and signal suppression. Regular cleaning is essential.

Q3: Can the position of the 13C labels on the phenol ring affect fragmentation and signal intensity?

A3: Yes, the stability of the isotopic label is crucial for a good SIL internal standard.[7] The 13C labels on the phenol ring of L-TYROSINE (PHENOL-3,5-13C2) are stable and not prone to exchange, which is a significant advantage over some deuterated standards.[7][8] The primary fragmentation of tyrosine in positive ion mode involves the loss of COOH and NH2.[9] Since the labels are on the stable phenol ring, they should be retained in the major fragment ion (m/z 138.08 for the labeled compound), providing a reliable fragment for MRM-based quantification.

Q4: Is derivatization necessary for analyzing L-TYROSINE (PHENOL-3,5-13C2)?

A4: While not always necessary, derivatization can improve chromatographic retention and ionization efficiency for amino acids.[10] However, modern LC-MS systems are often sensitive enough to analyze underivatized amino acids.[11][12] If you are struggling with signal intensity or chromatographic peak shape, derivatization could be a viable option to explore.

Part 2: In-Depth Troubleshooting Guides

If the initial checks in the FAQ section do not resolve your issue, a more systematic approach is required. This section is divided into three key areas: Sample Preparation, Liquid Chromatography, and Mass Spectrometry.

Guide 1: Sample Preparation and Handling

Problems with sample preparation are a common source of low signal intensity.

A Start: Low Signal Intensity B Assess Standard Integrity - Check expiration date - Verify storage conditions A->B C Evaluate Solvent Suitability - Is L-Tyrosine soluble? - pH of the solvent? B->C Standard OK G Proceed to LC Troubleshooting B->G Standard Issue (Prepare Fresh) D Review Sample Extraction Protocol - Inefficient protein precipitation? - Poor solid-phase extraction recovery? C->D Solvent OK C->G Solvent Issue (Change Solvent) E Investigate Matrix Effects - Post-extraction spike experiment - Dilute sample D->E Extraction OK D->G Extraction Issue (Optimize Protocol) F Resolved E->F No Matrix Effects E->G Matrix Effects Present (Improve Cleanup/Dilute)

Caption: Troubleshooting workflow for sample preparation.

  • Verify Standard Integrity and Solubility:

    • Action: Prepare a fresh stock solution of L-TYROSINE (PHENOL-3,5-13C2) from the original solid material. Use a solvent in which L-tyrosine is readily soluble, such as a dilute acid (e.g., 0.1% formic acid in water) or a slightly alkaline solution.[5]

    • Rationale: L-tyrosine can degrade over time if stored improperly. Ensuring complete dissolution is the first step to an accurate concentration.

  • Optimize Extraction from Biological Matrices:

    • Action: If you are working with complex matrices like plasma or tissue homogenates, your extraction method may be inefficient. For protein removal, consider methods like precipitation with trichloroacetic acid (TCA) or ultrafiltration.[6]

    • Rationale: Incomplete removal of proteins and other macromolecules can lead to ion suppression in the mass spectrometer and poor recovery of the analyte.[13]

  • Assess and Mitigate Matrix Effects:

    • Action: Perform a post-extraction spike experiment. Compare the signal of the standard in a clean solvent to the signal of the standard spiked into an extracted blank matrix sample. A significant decrease in signal in the matrix sample indicates ion suppression.

    • Rationale: Co-eluting compounds from the biological matrix can interfere with the ionization of the target analyte, reducing its signal intensity.[14][15] Diluting the sample or improving the cleanup method can help minimize these effects.

Guide 2: Liquid Chromatography (LC) Method Optimization

Poor chromatography can lead to broad peaks and, consequently, low signal intensity.

ParameterRecommended Starting PointRationale for Optimization
Column Chemistry C18 or a mixed-mode column designed for polar compoundsL-tyrosine is a polar molecule and may not be well-retained on a standard C18 column. A column with aqueous stability (e.g., AQ type) or a mixed-mode column can improve retention and peak shape.[10][11]
Mobile Phase A 0.1% Formic Acid in WaterAn acidic mobile phase promotes protonation of L-tyrosine, which is beneficial for positive mode ESI.[11][12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier.
Gradient Start with a low percentage of organic (e.g., 2-5% B) and have a shallow gradient.A shallow gradient will provide better separation of L-tyrosine from other polar matrix components, reducing ion suppression.
Flow Rate 200-400 µL/min for a standard analytical columnThe flow rate should be optimized for the column dimensions to ensure efficient separation.[10]
  • Prepare a standard solution of L-TYROSINE (PHENOL-3,5-13C2) in the initial mobile phase.

  • Inject the standard using a shallow gradient (e.g., 2% to 30% B over 10 minutes).

  • Observe the peak shape and retention time. If the peak is broad or shows significant tailing, consider a different column chemistry or mobile phase additives.

  • If retention is poor, consider a column designed for polar analytes or explore derivatization.

Guide 3: Mass Spectrometer (MS) Source and Analyzer Settings

Proper optimization of the MS parameters is critical for maximizing signal intensity.

A Start: Low Signal Intensity B Infuse Standard Directly (Bypass LC) A->B C Optimize Ion Source Parameters - Capillary Voltage - Gas Flow & Temperature B->C Signal Present G Issue Persists (Consider Instrument Maintenance) B->G No Signal (Check for major fault) D Optimize Fragmentation (Collision Energy) C->D Source Optimized E Check Detector Settings - Gain/Voltage D->E Fragmentation Optimized F Resolved E->F Settings Optimized E->G Low Signal (Detector issue?)

Caption: Workflow for optimizing mass spectrometer parameters.

  • Direct Infusion and Source Tuning:

    • Action: Infuse a solution of L-TYROSINE (PHENOL-3,5-13C2) directly into the mass spectrometer. Systematically adjust the key ESI source parameters to maximize the signal for the precursor ion (m/z 184.17).

    • Rationale: This isolates the MS from the LC system, allowing for the optimization of parameters that affect ionization efficiency without the complication of chromatography.[16]

ParameterTypical RangeEffect on Signal
Capillary/Sprayer Voltage 3000 - 4500 V (Positive Mode)Optimizes the electric field for efficient droplet charging. Too high a voltage can cause discharge and signal instability.[17]
Nebulizing Gas Flow 7 - 20 L/minAids in droplet formation. Higher flow rates can be necessary for higher liquid flow rates.[17][18]
Drying Gas Flow 7 - 12 L/minAssists in solvent evaporation from the droplets.
Drying Gas Temperature 250 - 350 °CHigher temperatures promote faster desolvation.
  • Optimize Collision Energy (for MS/MS):

    • Action: While monitoring the precursor ion (m/z 184.17), ramp the collision energy to find the optimal setting that produces the most intense and stable fragment ion (expected around m/z 138.08).

    • Rationale: Each molecule has an optimal collision energy for fragmentation. Using a suboptimal energy will result in either incomplete fragmentation or excessive fragmentation, both of which reduce the signal of the desired product ion.

  • Verify Detector Settings:

    • Action: Ensure the detector gain or voltage is set to an appropriate level.

    • Rationale: If the detector gain is too low, even a strong ion beam will produce a weak signal. Conversely, excessively high gain can increase noise and reduce the detector's lifespan.

By systematically working through these troubleshooting guides, you can identify and resolve the root cause of low signal intensity for L-TYROSINE (PHENOL-3,5-13C2), leading to more accurate and reliable quantitative results.

References

  • The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. (n.d.). ResearchGate. Retrieved January 22, 2024, from [Link]

  • Rapid LC-MS/MS Analysis of Free Amino Acids. (n.d.). SCIEX. Retrieved January 22, 2024, from [Link]

  • Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. (2021). National Institutes of Health. Retrieved January 22, 2024, from [Link]

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. (2017). National Institutes of Health. Retrieved January 22, 2024, from [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. Retrieved January 22, 2024, from [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023). National Institutes of Health. Retrieved January 22, 2024, from [Link]

  • LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. (n.d.). Advion, Inc. Retrieved January 22, 2024, from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). PubMed. Retrieved January 22, 2024, from [Link]

  • Influence of the amino acid composition on the ionization efficiencies of small peptides. (n.d.). Wiley Online Library. Retrieved January 22, 2024, from [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved January 22, 2024, from [Link]

  • Spectrophotometric-methods-for-the-determination-of-L-tyrosine-in-pharmaceutical-formulations.pdf. (n.d.). ResearchGate. Retrieved January 22, 2024, from [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC Standards. Retrieved January 22, 2024, from [Link]

  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (n.d.). Hilaris Publisher. Retrieved January 22, 2024, from [Link]

  • L-Tyrosine. (n.d.). PubChem. Retrieved January 22, 2024, from [Link]

  • What is the official method for sample preparation of amino acids analysis in grains by LC-MS?. (2013). ResearchGate. Retrieved January 22, 2024, from [Link]

  • ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. (2003). PubMed. Retrieved January 22, 2024, from [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016). Spectroscopy Online. Retrieved January 22, 2024, from [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health. Retrieved January 22, 2024, from [Link]

  • Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. (n.d.). ResearchGate. Retrieved January 22, 2024, from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab. Retrieved January 22, 2024, from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (n.d.). LCGC International. Retrieved January 22, 2024, from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). Taylor & Francis Online. Retrieved January 22, 2024, from [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis Zone. Retrieved January 22, 2024, from [Link]

Sources

Troubleshooting

Avoiding L-TYROSINE (PHENOL-3,5-13C2) precipitation in concentrated stock solutions.

Case ID: TYR-13C2-SOLUBILITY Status: Active Guide Subject: Prevention and Remediation of Precipitation in Concentrated Isotope Stocks Executive Summary: The "Solubility Valley" The Core Problem: L-Tyrosine (and its stabl...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TYR-13C2-SOLUBILITY Status: Active Guide Subject: Prevention and Remediation of Precipitation in Concentrated Isotope Stocks

Executive Summary: The "Solubility Valley"

The Core Problem: L-Tyrosine (and its stable isotope counterparts like Phenol-3,5-13C2) is one of the least soluble amino acids in neutral aqueous solutions. At its isoelectric point (pI ≈ 5.63), its solubility drops to approximately 0.45 mg/mL (at 25°C).

The Solution: Concentrated stocks (e.g., 50–100 mg/mL) are physically impossible in water or PBS. You must force the molecule out of its zwitterionic state by driving the pH below 2.0 (acidic) or above 10.0 (basic).

Critical Warning: Do not use Phosphate Buffered Saline (PBS) or neutral buffers for stock preparation. The buffering capacity will lock the Tyrosine in its insoluble zwitterionic state, causing immediate precipitation.

The Science of Solubility (Why it Precipitates)

To prevent precipitation, you must understand the ionization states of L-Tyrosine. The 13C2 isotope labeling does not significantly alter these physicochemical properties, but it drastically increases the financial risk of sample loss.

The pH-Solubility Relationship

Tyrosine has three ionizable groups. The molecule is most soluble when it carries a net charge (positive or negative), which repels other molecules and prevents aggregation.

pH RangeStateNet ChargeSolubility Status
pH < 2.0 Amine protonated (

)
Positive (+1) HIGH (Up to ~100 mg/mL in 1M HCl)
pH 3.0 – 8.5 Zwitterion (

)
Neutral (0) CRITICAL LOW (~0.45 mg/mL)
pH > 10.0 Phenol/Carboxyl deprotonatedNegative (-1/-2) MODERATE (Risk of oxidation)
Visualization: The Precipitation Trap

The following logic flow illustrates why standard "neutral" lab protocols fail with Tyrosine.

TyrosineSolubility Start L-Tyrosine Powder (Zwitterionic Solid) Water Add Neutral Water/PBS (pH 7.0 - 7.4) Start->Water Standard Protocol Acid Add 1M HCl (pH < 1.0) Start->Acid Recommended Protocol Base Add 1M NaOH (pH > 12.0) Start->Base Alternative Result_Fail Precipitation / Cloudiness (Solubility limit: ~0.45 mg/mL) Water->Result_Fail Hydrophobic Aggregation Result_Success_Acid Clear Solution (Solubility: ~50-100 mg/mL) *STABLE* Acid->Result_Success_Acid Protonation (NH3+) Result_Success_Base Clear Solution (Solubility: ~30-50 mg/mL) *UNSTABLE (Oxidation Risk)* Base->Result_Success_Base Deprotonation (COO-/O-)

Caption: Figure 1. The solubility fate of L-Tyrosine based on solvent pH selection.[1][2][3] Neutral pH leads to the "Solubility Valley" and precipitation.

Validated Preparation Protocols

Method A: The Gold Standard (Acidic Stock)

Recommended for: Long-term storage, SILAC, and metabolic labeling. Target Concentration: 50 mg/mL (approx. 270 mM).

  • Calculate: Determine the mass of L-Tyrosine (Phenol-3,5-13C2) required.

    • Example: 100 mg of isotope.

  • Solvent Prep: Prepare a 1M HCl solution. (Do not use weaker acid for high concentrations).

  • Dissolution:

    • Add 2 mL of 1M HCl to the 100 mg powder.

    • Vortex vigorously for 1 minute.

    • Heat: If particles persist, heat to 60°C–80°C for 5–10 minutes. Note: Tyrosine is chemically stable at this temperature in acid.

  • Sterilization: Filter through a 0.22 µm PES or PVDF membrane while still warm (if supersaturated) or at room temperature.

  • Storage: Aliquot and store at -20°C.

    • Shelf Life: >1 year.[1][4]

Method B: The "Rescue" Protocol (Recovering Precipitated Stock)

If you have a valuable aliquot of 13C2-Tyrosine that has precipitated in the fridge:

  • Do NOT filter: Filtering now will discard the expensive isotope crystals.

  • Heat: Place the sealed tube in a water bath at 70°C for 15 minutes.

  • Agitate: Vortex every 5 minutes.

  • Check pH: If it does not redissolve upon heating, the acidity may be insufficient. Add concentrated HCl (10–20 µL) to drop the pH further.

  • Cool Slowly: Allow to return to room temperature on the benchtop. If it crashes out immediately upon cooling, the concentration is too high for that specific acid molarity; dilute with more 1M HCl.

Troubleshooting Decision Tree

Use this workflow to diagnose precipitation issues in real-time.

Troubleshooting Problem Issue: Precipitation Observed CheckSolvent Check Solvent Composition Problem->CheckSolvent IsPBS Is it PBS or Water? CheckSolvent->IsPBS IsAcid Is it HCl? IsPBS->IsAcid No Action_PBS CRITICAL ERROR Cannot dissolve >0.5mg/mL. Switch to 1M HCl. IsPBS->Action_PBS Yes CheckConc Check Concentration IsAcid->CheckConc Yes HighConc >50 mg/mL? CheckConc->HighConc LowConc <10 mg/mL? CheckConc->LowConc Action_Heat Heat to 70°C Vortex vigorously HighConc->Action_Heat Likely Supersaturated Action_MoreAcid Increase Acidity (Add conc. HCl) LowConc->Action_MoreAcid Likely pH drift

Caption: Figure 2. Diagnostic logic for troubleshooting Tyrosine precipitation events.

Frequently Asked Questions (FAQs)

Q: Can I use 0.1M HCl instead of 1M HCl? A: Only for lower concentrations (approx. <10 mg/mL). For concentrated stocks (50 mg/mL+), there are not enough protons in 0.1M HCl to fully protonate the amine groups of the Tyrosine, leading to a "pH stall" where the Tyrosine itself buffers the solution back toward its isoelectric point, causing precipitation. Use 1M HCl for stocks.[1][2][3]

Q: Will the high acid concentration kill my cells when I add it to media? A: Generally, no, if the dilution factor is high enough.

  • Calculation: Adding a 1000x stock (in 1M HCl) dilutes the acid 1:1000. The final concentration of added HCl is 1 mM. Most culture media (DMEM/RPMI) contain bicarbonate buffers capable of neutralizing this slight acid addition.

  • Verification: If adding large volumes (>1% v/v), check the media color (Phenol Red). If it turns yellow, neutralize with a stoichiometric amount of sterile NaOH or HEPES.

Q: Why did my stock precipitate after freezing at -20°C? A: Solubility decreases as temperature drops. A solution that is near saturation at room temperature will become supersaturated at -20°C. Upon thawing, the crystals may not redissolve immediately. Action: Heat the thawed aliquot to 50°C–60°C and vortex before use.

Q: Is the 13C2 isotope less soluble than unlabeled Tyrosine? A: Chemically, the solubility is identical. However, because the isotope is expensive, researchers often try to make smaller volumes at higher concentrations, inadvertently pushing the solubility limits. Treat it exactly like standard L-Tyrosine, but be more conservative with recovery steps (never filter away a precipitate; redissolve it).

References

  • Sigma-Aldrich (Merck). Product Information: L-Tyrosine. Accessed via Product Sheet T3754.[3] (Confirms solubility in 1M HCl at 100 mg/mL).

  • Thermo Fisher Scientific. SILAC Protein Quantitation Kits - Instruction Manual. (Details media preparation and amino acid handling).

  • PubChem. L-Tyrosine Compound Summary. National Center for Biotechnology Information. (Physicochemical properties and pKa data).

  • Hitchcock, D. I. (1924).[1] "The Solubility of Tyrosine in Acid and in Alkali." The Journal of General Physiology, 6(6), 747–757.[1] (Foundational data on pH-dependent solubility curves).

Sources

Optimization

Enhancing the signal of L-TYROSINE (PHENOL-3,5-13C2) derivatives in mass spectrometry.

Executive Summary This technical guide addresses the challenge of low ionization efficiency and signal suppression when analyzing L-Tyrosine (phenol-3,5-13C2) . Due to the zwitterionic nature of tyrosine, direct analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the challenge of low ionization efficiency and signal suppression when analyzing L-Tyrosine (phenol-3,5-13C2) . Due to the zwitterionic nature of tyrosine, direct analysis often yields poor sensitivity.[1] The stable isotope label (


 on the phenol ring) provides a robust quantification anchor, but its utility is lost if the base signal is buried in the noise.[1]

This guide details two validated workflows to chemically transform the analyte into a highly ionizable derivative, ensuring the


 label is preserved and detected with maximum fidelity.

Module 1: LC-MS/MS Signal Enhancement (Dansylation Strategy)

The Problem: Under standard ESI conditions, tyrosine suffers from low ionization efficiency and competes poorly with matrix co-eluters (ion suppression).[1] The Solution: Bis-Dansylation .[1] Reaction with Dansyl Chloride (DNS-Cl) targets both the amine (


-) and the phenol (

-) groups. This adds two hydrophobic naphthalene moieties, significantly increasing surface activity (ESI response) and retention on C18 columns (separating it from the void volume salts).
Protocol: Bis-Dansylation Workflow
ParameterSpecificationTechnical Rationale
Buffer pH 10.0 - 10.5 (Na₂CO₃/NaHCO₃)Critical: The phenolic hydroxyl (pKa ~10) must be deprotonated to react. Lower pH results in mono-dansyl (N-only) mixtures.
Reagent Ratio 5:1 (DNS-Cl : Analyte)Excess reagent drives the reaction to completion (Bis-derivative).
Incubation 60°C for 10-15 minsHeat overcomes the steric hindrance of the secondary reaction site.[1]
Quenching Methylamine or AmmoniaScavenges excess DNS-Cl to prevent column fouling.
Visual Workflow (LC-MS)

DansylWorkflow Start Sample (L-Tyr-13C2) pH_Adj Adjust pH to 10.5 (Carbonate Buffer) Start->pH_Adj Deprotonate Phenol React Add Dansyl-Cl (Incubate 60°C, 15 min) pH_Adj->React Nucleophilic Attack ReactionCheck Formation of Bis-Dansyl-Tyr React->ReactionCheck Quench Quench Excess Reagent (Add Methylamine) ReactionCheck->Quench Stop Reaction Analyze LC-MS/MS Analysis (ESI Positive Mode) Quench->Analyze

Caption: Step-by-step derivatization logic ensuring complete bis-dansylation of the phenol ring.

Data Validation: Mass Shift Table

Use these values to build your MRM (Multiple Reaction Monitoring) transitions.

Analyte FormMolecular FormulaMonoisotopic Mass (Da)Precursor Ion [M+H]⁺
Native L-Tyr (Unlabeled) C₉H₁₁NO₃181.07182.08
Native L-Tyr (13C2) ¹³C₂C₇H₁₁NO₃183.08 184.09
Bis-Dansyl-Tyr (Unlabeled) C₃₃H₃₃N₃O₇S₂647.18648.19
Bis-Dansyl-Tyr (13C2) ¹³C₂C₃₁H₃₃N₃O₇S₂649.18 650.19

Analyst Note: The transition from m/z 184 to m/z 650 represents a massive gain in hydrophobicity, moving the peak away from the suppression zone (0.5–2 min) to a stable region (5–8 min) on a standard C18 gradient.[1]

Module 2: GC-MS Optimization (TBDMS Derivatization)

The Problem: Tyrosine is non-volatile.[1] Thermal degradation occurs in the GC injector port without protection. The Solution: Tris-TBDMS Derivatization . Using MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) is superior to standard TMS (BSTFA) reagents. TBDMS derivatives are hydrolytically stable and produce a dominant, high-mass fragment ion [M-57]⁺ (Loss of tert-butyl), which preserves the entire tyrosine backbone and the


 label.
Protocol: Tris-TBDMS Workflow
  • Dry Down: Sample must be completely anhydrous (lyophilize or N₂ blow-down).

  • Reagent: Add 50 µL MTBSTFA + 1% TBDMCS (Catalyst) + 50 µL Acetonitrile.

  • Heat: 100°C for 60 minutes.

    • Why 100°C? The phenolic hydroxyl and amine are easy to silylate, but the sterically hindered carboxylic acid requires higher energy to form the Tris derivative.[1]

  • Injection: Inject 1 µL in Splitless mode.

Visual Workflow (GC-MS)

GCWorkflow Dry Dry Residue (Anhydrous) AddReagent Add MTBSTFA + 1% TBDMCS Dry->AddReagent Moisture inhibits reaction Heat Heat 100°C (60 min) AddReagent->Heat Drive Tris-formation GC GC-MS (EI) Monitor [M-57]+ Heat->GC Stable Derivative

Caption: Critical path for generating the stable Tris-TBDMS tyrosine derivative for GC-MS.

Data Validation: The [M-57]⁺ Diagnostic Ion

In Electron Impact (EI) ionization, the molecular ion (M⁺) is often weak.[1] The loss of the tert-butyl group (M - 57) is the base peak.[1]

Analyte FormDerivativeMolecular Weight (MW)Diagnostic Ion [M-57]⁺
L-Tyr (Unlabeled) Tris-TBDMS523.33466.2
L-Tyr (13C2) Tris-TBDMS525.33468.2

Critical QC Check: Ensure you monitor m/z 468.2. If you see m/z 218 or other low-mass fragments, you may be losing the side chain or the phenol ring, rendering the specific ring label useless.[1] The [M-57]⁺ ion guarantees the phenol ring (with the label) is intact.[1]

Troubleshooting & FAQs

Q1: I see a signal for the labeled Tyrosine in my blank samples. Is the label unstable?

A: The


 label on the phenol ring is chemically inert and does not exchange. If you see signal in blanks, it is likely Carryover .[1]
  • Fix: Tyrosine derivatives are "sticky." Add a needle wash step with high organic content (e.g., 50:50 MeOH:Isopropanol) between injections.

Q2: My LC-MS signal is split between two peaks. What happened?

A: This indicates incomplete derivatization (Mono-Dansyl vs. Bis-Dansyl).

  • Cause: The pH was likely too low (< 9.[1]5) during the reaction, leaving the phenol underivatized.

  • Fix: Ensure your carbonate buffer is fresh and pH checked.[1] The reaction must occur at pH 10+ to force the phenol to react.[1]

Q3: Can I use TMS (BSTFA) instead of TBDMS for GC-MS?

A: Yes, but it is not recommended for high-sensitivity work. TMS derivatives are moisture-sensitive and hydrolyze rapidly. TBDMS derivatives are stable for days on the autosampler, providing better reproducibility for large batches.

Q4: Why is the [M-57]⁺ ion so critical for the 13C2 label?

A: The label is located on the phenol ring (positions 3,5).[1]

  • Some fragmentation pathways cleave the benzyl side chain. If you monitor a fragment that loses the ring (e.g., the amine-carboxyl backbone), you lose the ability to distinguish the labeled molecule from the unlabeled one.

  • The [M-57]⁺ ion retains the entire amino acid structure (minus a non-essential t-butyl group), ensuring the labeled ring is counted.

References

  • Guo, K., & Li, L. (2009).[1] Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome.[1] Analytical Chemistry.[1][2][3][4][5][6][7][8]

  • Husek, P. (1991).[1] Rapid derivatization and gas chromatographic determination of amino acids.[1][3] Journal of Chromatography A. [1]

  • NIST Chemistry WebBook. (n.d.).[1] L-Tyrosine Mass Spectrum (EI).[1] National Institute of Standards and Technology.

  • Sobolevsky, T. G., et al. (2003).[1][9] Silylation of amino acids for GC-MS analysis: A review. Journal of Separation Science.[1][4]

Sources

Troubleshooting

Stability of L-TYROSINE (PHENOL-3,5-13C2) under different experimental conditions.

Technical Support Center: L-TYROSINE (PHENOL-3,5-13C2) Stability Guide Welcome to the technical support center for L-TYROSINE (PHENOL-3,5-13C2). This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: L-TYROSINE (PHENOL-3,5-13C2) Stability Guide

Welcome to the technical support center for L-TYROSINE (PHENOL-3,5-13C2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical insights into the stability of this isotopically labeled amino acid. Here, we address common questions and troubleshooting scenarios encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Stability and Storage

Question: What are the optimal storage conditions for solid L-TYROSINE (PHENOL-3,5-13C2) to ensure its long-term stability?

Answer: For long-term stability, solid L-TYROSINE (PHENOL-3,5-13C2) should be stored at room temperature, protected from light and moisture.[1] When stored correctly in a tightly sealed container, the solid compound is stable for extended periods. Exposure to light can initiate photodegradation, while moisture can lead to clumping and potential microbial growth. For sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation, although this is not typically necessary for routine use.

Question: I've noticed some discoloration of my solid L-TYROSINE (PHENOL-3,5-13C2) powder. What could be the cause and is it still usable?

Answer: Discoloration, often a yellowish or brownish tint, is a potential indicator of degradation, primarily through oxidation or photodegradation. The phenolic ring of tyrosine is susceptible to oxidation, which can be accelerated by exposure to light, high temperatures, or the presence of metal ions.[2]

Before using discolored material, it is crucial to assess its purity. We recommend dissolving a small amount in a suitable solvent and analyzing it using techniques such as UV-Vis spectrophotometry, HPLC, or mass spectrometry. A shift in the maximum absorbance wavelength or the appearance of additional peaks in the chromatogram would confirm degradation. For quantitative experiments, using discolored material is not advised as it can introduce significant errors.

Stability in Solution

Question: I'm having trouble dissolving L-TYROSINE (PHENOL-3,5-13C2) in neutral aqueous buffers. What is the recommended procedure for preparing solutions?

Answer: L-Tyrosine has low solubility in water at neutral pH (approximately 0.45 mg/mL).[3] To prepare stock solutions, it is best to dissolve the compound at an extreme pH.[3]

  • Acidic Conditions: L-Tyrosine can be dissolved in dilute acids, such as 1 M HCl, to a pH below 2.[3]

  • Alkaline Conditions: Alternatively, it can be dissolved in dilute bases, such as 1 M NaOH, to a pH above 9.[3]

Once dissolved, the pH can be carefully adjusted to the desired experimental range. However, be aware that adjusting the pH back towards the isoelectric point of L-Tyrosine (pI ≈ 5.7) may cause it to precipitate out of solution. For cell culture applications where extreme pH shifts are undesirable, using a more soluble salt form like L-tyrosine disodium salt dihydrate or dipeptides containing L-tyrosine is a reliable alternative.[3] Organic solvents such as DMSO can also be used to achieve higher solubility.[2][3]

Question: How stable is L-TYROSINE (PHENOL-3,5-13C2) in aqueous solution, and what factors can influence its degradation?

Answer: The stability of L-Tyrosine in solution is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.

  • pH: L-Tyrosine is generally stable in neutral and acidic solutions. However, in alkaline conditions (pH > 9), the phenolate anion is more susceptible to oxidation.

  • Temperature: Elevated temperatures can accelerate degradation. For long-term storage of solutions, it is recommended to store them at -20°C or -80°C.[4]

  • Light: Exposure to UV light can lead to photodegradation. Solutions should be stored in amber vials or protected from light.

  • Oxidizing Agents: The presence of reactive oxygen species (ROS) or metal ions can catalyze the oxidation of the phenol ring.

Question: Does the ¹³C isotopic labeling at the phenol ring affect the stability of L-TYROSINE (PHENOL-3,5-13C2) compared to its unlabeled counterpart?

Answer: For most applications, the substitution of ¹²C with the stable isotope ¹³C does not significantly alter the chemical stability of the molecule.[5] The principles of chemical bonding and reactivity are governed by the electron configuration, which is identical for isotopes of the same element.

However, a phenomenon known as the kinetic isotope effect (KIE) can result in slightly different reaction rates when an isotope is substituted at a position involved in the rate-determining step of a reaction. For ¹³C, the KIE is generally small and unlikely to impact the stability of L-TYROSINE (PHENOL-3,5-13C2) under typical experimental conditions. Significant effects are more commonly observed with heavier isotopes like deuterium (²H). Therefore, for the majority of applications in proteomics, metabolomics, and drug development, the stability of L-TYROSINE (PHENOL-3,5-13C2) can be considered identical to that of unlabeled L-Tyrosine.

Degradation Pathways and Products

Question: What are the primary degradation pathways for L-Tyrosine under experimental conditions?

Answer: The two most common degradation pathways for L-Tyrosine are oxidation and photodegradation.

  • Oxidation: The phenolic ring of L-Tyrosine is susceptible to oxidation, which can be initiated by enzymes (e.g., tyrosinase), metal ions, or reactive oxygen species. The initial step often involves the formation of a tyrosyl radical.[2]

  • Photodegradation: Exposure to UV light can also lead to the formation of reactive intermediates and subsequent degradation products.

Below is a simplified diagram illustrating the initial steps of L-Tyrosine oxidation.

G LT L-Tyrosine TR Tyrosyl Radical LT->TR Oxidation (e.g., ROS, UV light) DOPA 3,4-Dihydroxyphenylalanine (DOPA) TR->DOPA Further Oxidation DT Dityrosine TR->DT Dimerization DC Dopachrome DOPA->DC Oxidation

Caption: Simplified pathway of L-Tyrosine oxidation.

Question: What are the major degradation products I should look for when assessing the stability of my L-TYROSINE (PHENOL-3,5-13C2) sample?

Answer: The primary degradation products of L-Tyrosine are a result of modifications to the phenol ring. Key products to monitor include:

  • 3,4-Dihydroxyphenylalanine (DOPA): A common product of tyrosine oxidation.[2][6]

  • Dityrosine: Formed by the dimerization of two tyrosyl radicals.[2][6]

  • Dopachrome: An intermediate in the melanin biosynthesis pathway, formed from the oxidation of DOPA.[6]

  • 3-Nitrotyrosine: Formed in the presence of reactive nitrogen species, such as peroxynitrite.[7][8]

The formation of these products can be monitored by analytical techniques such as HPLC with UV or fluorescence detection, and their identities can be confirmed by mass spectrometry.

Degradation Product Formation Condition Analytical Method
3,4-Dihydroxyphenylalanine (DOPA)Oxidative stressHPLC-UV, LC-MS
DityrosineOxidative stress, UV exposureHPLC-Fluorescence, LC-MS
DopachromeEnzymatic or chemical oxidationUV-Vis Spectrophotometry, LC-MS
3-NitrotyrosineReactive Nitrogen SpeciesLC-MS/MS, Western Blot (with specific antibodies)
Table 1: Common degradation products of L-Tyrosine and methods for their detection.

Experimental Protocols

Protocol 1: Stress Testing of L-TYROSINE (PHENOL-3,5-13C2) in Solution

This protocol outlines a general procedure for evaluating the stability of L-TYROSINE (PHENOL-3,5-13C2) under various stress conditions.

1. Preparation of Stock Solution: a. Prepare a 1 mg/mL stock solution of L-TYROSINE (PHENOL-3,5-13C2) in an appropriate solvent (e.g., 0.1 M HCl or DMSO). b. Ensure the solution is fully dissolved and homogenous.

2. Application of Stress Conditions: a. Acid/Base Hydrolysis: i. Mix equal volumes of the stock solution with 2 M HCl (for acid hydrolysis) or 2 M NaOH (for base hydrolysis). ii. Incubate at 60°C for 24 hours. iii. Neutralize the solutions before analysis. b. Oxidative Degradation: i. Mix the stock solution with 3% hydrogen peroxide. ii. Incubate at room temperature for 24 hours, protected from light. c. Photodegradation: i. Place the stock solution in a clear vial. ii. Expose to a UV light source (e.g., 254 nm or 365 nm) for 24 hours. iii. Keep a control sample wrapped in aluminum foil to protect it from light. d. Thermal Degradation: i. Incubate the stock solution at 60°C for 24 hours, protected from light.

3. Sample Analysis: a. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. b. Analyze the samples using a suitable analytical method, such as reverse-phase HPLC with UV detection (e.g., at 274 nm[9]). c. Compare the peak area of L-Tyrosine in the stressed samples to that of the control to determine the percentage of degradation. d. Analyze for the appearance of new peaks, which may correspond to degradation products.

G Prep Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) Prep->Stress Sample Sample at Time Points (0, 4, 8, 24h) Stress->Sample Analyze Analyze by HPLC-UV (Monitor Degradation and Formation of Products) Sample->Analyze

Caption: Workflow for stress testing of L-Tyrosine solutions.

References

  • (13)C-(1)H NMR relaxation and fluorescence anisotropy decay study of tyrosine dynamics in motilin. National Institutes of Health. [Link]

  • Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. [Link]

  • Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. National Institutes of Health. [Link]

  • Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed. PubMed. [Link]

  • A solid-state (17)O NMR study of L-tyrosine in different ionization states. PubMed. [Link]

  • (PDF) Photocatalytic Degradation of Tyrosine. ResearchGate. [Link]

  • Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. National Institutes of Health. [Link]

  • The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate. [Link]

  • Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review. PubMed Central. [Link]

  • Oxidative Damage and Tyrosine Nitration from Peroxynitrite. ACS Publications. [Link]

  • L-Tyrosine. PhotochemCAD. [Link]

  • Fragmentation of tyrosine by low-energy electron impact. Springer. [Link]

  • Effect of Acute Administration of L-Tyrosine on Oxidative Stress Parameters in Brain of Young Rats. ResearchGate. [Link]

  • Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. ACS Publications. [Link]

  • Photocatalytic oxidation of tyrosine using colloidal CdS particles under visible light irradiation. National Institutes of Health. [Link]

  • Solid-state NMR Studies of a Diverged Microsomal Amino-Proximate delta12 Desaturase Peptide Reveal Causes of Stability in Bilayer: Tyrosine Anchoring and Arginine Snorkeling. PubMed. [Link]

  • Research Breakdown on L-Tyrosine. Examine. [Link]

  • Mass spectrometric analysis of protein tyrosine nitration in aging and neurodegenerative diseases. PubMed. [Link]

  • Exploring UVA1-Induced Metabolic Effects in Different In Vitro, Ex Vivo, and In Vivo Systems. MDPI. [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. National Institutes of Health. [Link]

  • L-Tyrosine. PubChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating L-Tyrosine (phenol-3,5-¹³C₂) Incorporation in Proteins

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The "Why" Behind Measuring Isotope Incorporation In the dynamic world of cellular biology and therapeutic development, understanding...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Why" Behind Measuring Isotope Incorporation

In the dynamic world of cellular biology and therapeutic development, understanding the lifecycle of proteins—their synthesis, degradation, and turnover—is paramount. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics.[1][2] By replacing a natural amino acid with a "heavy," stable isotope-labeled counterpart in the cell culture medium, researchers can precisely differentiate between pre-existing and newly synthesized proteins.[1][3]

This document provides an in-depth comparison of the primary methodologies for validating L-Tyrosine (phenol-3,5-¹³C₂) incorporation, explaining the causality behind experimental choices and providing field-proven protocols to ensure data integrity.

Core Principle: Distinguishing Old vs. New with Mass Spectrometry

The fundamental principle is elegant in its simplicity. Cells cultured in a medium where standard L-Tyrosine is replaced with L-Tyrosine (phenol-3,5-¹³C₂) will use this heavy amino acid as a building block for new proteins.[5] When a protein is isolated and digested into peptides, those peptides containing tyrosine will exist in two forms: a "light" version from the pre-existing proteome and a "heavy" version from the newly synthesized proteome. Mass spectrometry (MS) can then distinguish these based on their mass-to-charge (m/z) ratio. The relative abundance of the heavy to light peptide signals directly reflects the incorporation rate.[6]

cluster_0 Cell Culture & Labeling cluster_1 Sample Processing cluster_2 Mass Spectrometry Analysis Cells Cells Medium SILAC Medium (L-Tyr phenol-3,5-¹³C₂) Cells->Medium Growth Labeled_Proteome Newly Synthesized 'Heavy' Proteome (+2n Da) Medium->Labeled_Proteome Protein Synthesis Harvest Cell Lysis & Protein Extraction Labeled_Proteome->Harvest Mix Combine Light & Heavy Proteomes (Optional) Harvest->Mix Digest Tryptic Digestion Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data MS Spectra (Light vs. Heavy Peaks) LC_MS->Data Calc Calculate Incorporation Rate Data->Calc

Caption: General workflow for SILAC-based protein incorporation analysis.

Methodological Comparison: Choosing the Right Tool for the Question

The choice of validation method depends on the required level of detail, from a global average incorporation rate to protein-specific measurements. We will compare two primary, orthogonal approaches: Gas Chromatography-Mass Spectrometry (GC-MS) for bulk analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for peptide-level detail.

GC-MS: The Gold Standard for Bulk Enrichment

GC-MS is a robust method for determining the overall isotopic enrichment of a specific amino acid within the entire cellular protein pool.[7] It measures the average incorporation across all proteins, providing a definitive validation that the labeling was successful at a global level.

Causality of Experimental Choices:

  • Why Acid Hydrolysis? To break down all proteins into their constituent amino acids, providing a total pool for analysis. 6 M HCl is the standard because it effectively cleaves peptide bonds with minimal side reactions for most amino acids.[8]

  • Why Derivatization? Amino acids are not volatile enough for gas chromatography. Derivatization (e.g., with N-acetyl methyl esters) makes them volatile, allowing them to travel through the GC column for separation.[8]

  • Why GC? It provides excellent separation of the derivatized amino acids before they enter the mass spectrometer, ensuring that the signal measured is purely from tyrosine.

  • Harvest & Hydrolyze:

    • Harvest a pellet of approximately 1-5 million labeled cells.

    • Wash thoroughly with phosphate-buffered saline (PBS) to remove residual labeled media.

    • Add 500 µL of 6 M HCl and heat at 110°C for 24 hours in a sealed, vacuum-purged vial to hydrolyze the proteome into free amino acids.

  • Dry & Derivatize:

    • Dry the hydrolysate completely under a stream of nitrogen or using a vacuum concentrator.

    • Perform a standard derivatization protocol, such as creating trifluoroacetyl isobutyl esters, to make the amino acids volatile.[9]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Set the mass spectrometer to scan for the characteristic fragment ions of both light (¹²C) and heavy (¹³C₂) derivatized tyrosine.

  • Data Analysis:

    • Calculate the isotopic enrichment by determining the ratio of the peak area of the heavy tyrosine fragment to the total peak area (heavy + light).

    • Formula: % Incorporation = [Area(Heavy Tyr) / (Area(Heavy Tyr) + Area(Light Tyr))] * 100.

LC-MS/MS Proteomics: The Precision Tool for Protein-Specific Rates

While GC-MS confirms global labeling, it cannot reveal if specific proteins incorporate the label at different rates. For this, a "bottom-up" proteomics approach using LC-MS/MS is required.[7][10] This method provides incorporation data for thousands of individual proteins in a single experiment.

Causality of Experimental Choices:

  • Why Tryptic Digestion? Trypsin is a protease that cleaves proteins into smaller peptides at specific sites (after lysine and arginine), creating a predictable and reproducible set of peptides that are ideal for MS analysis.

  • Why Liquid Chromatography (LC)? The peptide mixture from a whole-cell lysate is incredibly complex. Reverse-phase LC separates peptides based on hydrophobicity, reducing this complexity before they enter the mass spectrometer and allowing for the detection of lower abundance peptides.[3]

  • Why Tandem MS (MS/MS)? The first stage of MS (MS1) measures the m/z of the intact peptides (revealing the light/heavy pairs). The second stage (MS2) isolates a specific peptide, fragments it, and measures the fragments. This fragmentation pattern provides the amino acid sequence, definitively identifying the protein from which the peptide originated.[11]

Peptide_Pair Light & Heavy Peptide Pair Enter Mass Spectrometer MS1 MS1 Scan (Detects m/z of intact peptides) Peptide_Pair->MS1 MS1_Spectrum MS1 Spectrum (Shows Light & Heavy Peaks) MS1->MS1_Spectrum Isolation Isolate Heavy Peptide MS1->Isolation Select Precursor Ion Quant Quantify Peak Areas (Light vs. Heavy) MS1_Spectrum->Quant MS2 MS2 Scan (Fragmentation) Isolation->MS2 MS2_Spectrum MS2 Spectrum (Identifies Peptide Sequence) MS2->MS2_Spectrum

Caption: Conceptual workflow of MS analysis for a SILAC peptide pair.

  • Cell Lysis & Protein Quantification:

    • Harvest cells as previously described.

    • Lyse cells in a buffer containing detergents (e.g., SDS) and protease inhibitors.

    • Quantify the total protein concentration using a standard assay (e.g., BCA). This is critical for ensuring equal loading.

  • Protein Digestion:

    • Take a known amount of protein (e.g., 50 µg).

    • Perform an in-solution or in-gel tryptic digest. This involves reduction (DTT), alkylation (iodoacetamide), and overnight digestion with trypsin.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a reverse-phase LC column coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).

    • Run a standard data-dependent acquisition (DDA) method, where the instrument performs an MS1 scan followed by several MS2 scans on the most abundant ions.

  • Data Analysis:

    • Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to analyze the raw data.

    • The software will identify peptides by matching MS2 spectra against a protein database and quantify the intensity of the light and heavy peptide pairs from the MS1 scans.

    • The output will be a list of proteins and their corresponding heavy/light ratios, which reflect the incorporation rate.[12]

Comparative Summary of Validation Methods

FeatureGC-MS AnalysisLC-MS/MS Proteomics Analysis
Analyte Free, derivatized amino acidsTryptic peptides
Information Provided Global average incorporation rateProtein-specific incorporation rates
Sample Prep Complexity Moderate (hydrolysis, derivatization)High (lysis, reduction, alkylation, digestion)
Instrumentation Gas Chromatograph-Mass SpectrometerHigh-Resolution LC-Tandem Mass Spectrometer
Throughput High (many samples per day)Low (hours per sample)
Primary Application Quick, definitive check of overall labeling efficiency.Detailed study of protein-specific turnover and synthesis dynamics.
Trustworthiness Check Provides a foundational, bulk measurement of enrichment in the precursor pool.[13]Self-validates by identifying specific tyrosine-containing peptides and their isotopic pairs.[10]

Critical Considerations for Trustworthy Data

  • Amino Acid Auxotrophy: The success of SILAC depends on the cell's inability to synthesize the labeled amino acid de novo. While tyrosine can be synthesized from phenylalanine, most standard SILAC media formulations for mammalian cells lack phenylalanine, forcing reliance on the supplied labeled tyrosine.[14] Always verify the specific cell line's metabolic capabilities.

  • Complete Labeling: For steady-state SILAC experiments, cells must be cultured for a sufficient number of doublings (typically >5) to ensure near-complete incorporation (>97%) of the labeled amino acid.[5] This should be confirmed before starting time-course or pulse-chase experiments.

  • Dialyzed Serum: Standard fetal bovine serum (FBS) contains high levels of unlabeled amino acids. It is mandatory to use dialyzed FBS, which has had small molecules like amino acids removed, to prevent competition from unlabeled tyrosine.[3]

  • Precursor Enrichment: For precise kinetic modeling of protein synthesis, it's necessary to measure the enrichment of the precursor pool (the intracellular free amino acid pool), which is best accomplished by GC-MS.[13]

Conclusion

Validating the incorporation of L-Tyrosine (phenol-3,5-¹³C₂) is an indispensable step for any quantitative proteomics experiment relying on this tracer. While GC-MS provides a rapid and definitive measure of global incorporation, LC-MS/MS offers unparalleled depth, revealing protein-specific dynamics. Using these methods, either alone or in combination, provides a self-validating system that ensures the scientific integrity of your results. By understanding the causality behind each step and adhering to rigorous protocols, researchers can confidently measure the true rates of protein synthesis and turnover, accelerating discovery in basic research and drug development.

References

  • Smith, K., et al. (1988). Isolation of amino acids by preparative gas chromatography for quantification of carboxyl carbon13C enrichment by isotope ratio mass spectrometry. Biological Mass Spectrometry, 17(4), 267–273.
  • Animated biology with Arpan. (2022, December 1). Stable isotope labeling by amino acids in cell culture | applications of SILAC. YouTube. Retrieved from [Link]

  • Allen, D. K., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 86(1), 646–653.
  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
  • Guo, K. (2014). Use of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. In Methods in Molecular Biology (pp. 131–143). Humana Press.
  • Wiley, S. E., & Huttlin, E. L. (2018). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Expert Review of Proteomics, 15(11), 941–953.
  • Goret, J., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(4), 481.
  • Meier-Augenstein, W. (1999). Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS. Analytical and Bioanalytical Chemistry, 364(4), 367–380.
  • Mawuenyega, K. G., et al. (2010). Stable isotope labeling tandem mass spectrometry (SILT) to quantify protein production and clearance rates. Journal of Neurochemistry, 113(1), 240–251.
  • UC Davis Stable Isotope Facility. (n.d.). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]

  • Whitelegge, J. P. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics and Proteomics, 7(5), 346–355.
  • NPTEL-NOC IITM. (2013, June 5). Mod-24 Lec-24 Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC). YouTube. Retrieved from [Link]

  • Bomgarden, R., et al. (2012). Cell-Free Protein Expression for Generating Stable Isotope-Labeled Proteins. Thermo Fisher Scientific.
  • Cambridge Isotope Laboratories, Inc. (2022).
  • van Smaalen, M., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Cancer & Metabolism, 9(1), 25.
  • Matt Padula. (2016, July 24). De novo peptide sequencing from mass spectrometry data. YouTube. Retrieved from [Link]

  • Feenstra, A. D., et al. (2017). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 7(4), 54.
  • Murgia, X., et al. (2018). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. Molecules, 23(1), 183.

Sources

Comparative

Accuracy of L-TYROSINE (PHENOL-3,5-13C2) for measuring protein synthesis.

A Comparative Technical Guide for Metabolic Researchers Part 1: Executive Summary & Core Directive The Verdict on Accuracy: L-Tyrosine (phenol-3,5-13C2) is a high-precision, specific tracer for measuring Fractional Synth...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Metabolic Researchers

Part 1: Executive Summary & Core Directive

The Verdict on Accuracy: L-Tyrosine (phenol-3,5-13C2) is a high-precision, specific tracer for measuring Fractional Synthesis Rate (FSR) using the Continuous Infusion method. However, it is unsuitable for Flooding Dose protocols due to low aqueous solubility.

Its accuracy is defined by three distinct technical advantages:

  • Metabolic Stability: The 13C label at ring positions 3 and 5 is non-exchangeable, unlike deuterium labels (e.g., ring-2H2) which risk proton exchange during acid hydrolysis.

  • Mass Spectrometry Clarity: It provides a clean +2 m/z shift (M+2), avoiding interference from natural abundance background (M+0) and the common +6 shift of the "gold standard" L-[ring-13C6]-phenylalanine, enabling dual-tracer study designs.

  • Direct Incorporation: Unlike Phenylalanine tracers, it bypasses the hepatic phenylalanine-4-hydroxylase (PAH) conversion step, providing a direct measure of tyrosine incorporation into tissue protein.

Part 2: The Tracer Profile

Chemical & Isotopic Specifications[1][2][3][4][5]
  • Compound: L-Tyrosine (phenol-3,5-13C2)[1][2]

  • Label Position: Carbons 3 and 5 on the phenol ring.

  • Mass Shift: +2.0067 Da (theoretical).

  • Primary Application: Low-enrichment continuous infusion studies (FSR measurement).

  • Detection Platform: GC-MS (EI/CI) or LC-MS/MS.

Mechanism of Action

In protein synthesis studies, the "precursor-product" model is used. The accuracy of the calculated synthesis rate depends entirely on the stability of the tracer in the precursor pool (aminoacyl-tRNA) and the precision of its detection in the product pool (bound protein).

Pathway Visualization: The following diagram illustrates the metabolic fate of the tracer and its distinct advantage in bypassing the Phe


 Tyr conversion step.

MetabolicFate Phe_Plasma Plasma L-Phenylalanine (Natural) Tyr_Plasma Plasma L-Tyrosine (Pool) Phe_Plasma->Tyr_Plasma Hydroxylation (Liver) Tyr_tRNA Tyrosyl-tRNA (True Precursor) Tyr_Plasma->Tyr_tRNA Transport & Charging Oxidation Oxidation (CO2 + H2O) Tyr_Plasma->Oxidation Catabolism Tracer TRACER INPUT: L-Tyrosine (phenol-3,5-13C2) Tracer->Tyr_Plasma Infusion Protein Muscle Protein (Bound Product) Tyr_tRNA->Protein Synthesis (FSR)

Caption: Metabolic trajectory of L-Tyrosine (phenol-3,5-13C2). Note the direct entry into the plasma pool, bypassing the phenylalanine hydroxylation step.

Part 3: Comparative Analysis

The choice of tracer dictates the experimental protocol. Below is a rigorous comparison of L-Tyrosine (phenol-3,5-13C2) against the industry standards.

Table 1: Tracer Performance Matrix
FeatureL-Tyrosine (phenol-3,5-13C2) L-[ring-13C6]-Phenylalanine L-[ring-2H2]-Tyrosine
Primary Use Case Direct FSR (Continuous Infusion)FSR + Breakdown (3-pool model)Low-cost FSR screening
Mass Shift +2 Da (Clean M+2)+6 Da (Clean M+6)+2 Da (Risk of loss)
Label Stability High (Ring C-C bond)High (Ring C-C bond)Moderate (C-H exchange risk)
Solubility Low (~0.45 g/L)Moderate (~29 g/L)Low (~0.45 g/L)
Flooding Dose? NO (Cannot inject bolus)YES (High solubility)NO
Cost Efficiency ModerateHigh (Volume dependent)Very High (Cheapest)
GC-MS Analysis Excellent (TBDMS deriv.)ExcellentGood (Isotope effect possible)

Critical Insight: Researchers often default to L-[ring-13C6]-Phenylalanine because it allows the calculation of both protein synthesis and protein breakdown (by monitoring the appearance of 13C6-Tyrosine). However, if your specific interest is Tyrosine kinetics or if you are conducting a dual-tracer study (e.g., measuring two different turnover rates simultaneously), the phenol-3,5-13C2 variant is superior due to its unique +2 mass signature which does not overlap with the +6 of the Phe tracer.

Part 4: Methodological Deep Dive & Protocol

The "Continuous Infusion" Requirement

Because Tyrosine has poor solubility, you cannot use the "Flooding Dose" method (which requires a massive bolus to flood the precursor pool). You must use a Primed Continuous Infusion.

Validated Protocol: Primed Continuous Infusion

Objective: Achieve a steady-state enrichment (Plateau) of the tracer in the plasma within 60 minutes to measure Fractional Synthesis Rate (FSR).

Step 1: Subject Preparation
  • State: Post-absorptive (fasted) or Fed (steady state).[3]

  • Catheters:

    • One in an antecubital vein for tracer infusion .

    • One in a heated dorsal hand vein (retrograde) for arterialized blood sampling .

Step 2: The Infusion Cocktail
  • Tracer: L-Tyrosine (phenol-3,5-13C2).[2]

  • Prime Dose: 2.0 µmol/kg (Bolus).

  • Infusion Rate: 2.0 µmol/kg/hour.

  • Duration: 4–6 hours.

Step 3: Sampling Timeline
  • Blood: Collect every 30-60 mins to verify Isotopic Steady State (Plateau).

  • Biopsies:

    • Biopsy 1: t = 120 min (Background/Equilibration).

    • Biopsy 2: t = 360 min (Incorporation).

Step 4: Analytical Workflow (GC-MS)

To ensure accuracy, the samples must be derivatized to make them volatile. The MTBSTFA (tert-butyldimethylsilyl) derivative is recommended for Tyrosine as it yields stable, high-mass fragments.

  • Tissue Processing: Homogenize muscle

    
     Precipitate protein (Perchloric acid) 
    
    
    
    Hydrolyze (6M HCl, 110°C, 24h)
    
    
    Purify amino acids (Cation exchange).
  • Derivatization: React dried amino acids with MTBSTFA + 1% TBDMCS (Acetonitrile, 100°C, 60 min).

  • GC-MS Settings:

    • Mode: Electron Impact (EI) or Chemical Ionization (CI).

    • Ions to Monitor (SIM Mode):

      • Tracee (M+0): m/z 466 (Fragment [M-57]+ for tri-TBDMS Tyr).

      • Tracer (M+2): m/z 468.

    • Note: The 3,5-13C2 label adds exactly 2 mass units. The tert-butyl loss (M-57) does not remove the phenol ring, preserving the label.

Calculation Logic (Self-Validating)

The Fractional Synthesis Rate (FSR) is calculated using the standard precursor-product equation:



  • 
     : Enrichment of tyrosine in the protein pellet (Biopsies).
    
  • 
     : Enrichment of free tyrosine in the intracellular fluid (or plasma as a proxy, corrected by a factor).
    

Accuracy Check: Plot the plasma enrichment over time. If the slope is not zero (flat plateau), the steady-state assumption is violated, and the calculated FSR will be invalid.

Part 5: Visualization of Experimental Logic

ProtocolWorkflow cluster_QC Quality Control Gate Start T=0 min Prime Dose (2 µmol/kg) Infusion Continuous Infusion (2 µmol/kg/h) Start->Infusion SS_Check Blood Sampling (Verify Plateau) Infusion->SS_Check Every 30 min Biopsy1 Biopsy 1 (120 min) (Baseline Enrichment) SS_Check->Biopsy1 Steady State Reached Biopsy2 Biopsy 2 (360 min) (Final Enrichment) Biopsy1->Biopsy2 Linear Incorporation Phase Analysis GC-MS Analysis (m/z 466 vs 468) Biopsy2->Analysis

Caption: Step-by-step workflow for determining FSR using L-Tyrosine (phenol-3,5-13C2). Note the critical "Quality Control Gate" at the blood sampling stage.

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
  • Cambridge Isotope Laboratories. (n.d.).[2] L-Tyrosine (phenol-3,5-13C2) Product Page. Retrieved from

  • Smith, K., et al. (2011). "Tracer selection for in vivo measurement of human muscle protein synthesis." Current Opinion in Clinical Nutrition and Metabolic Care. (Discusses the advantages of 13C vs 2H tracers).
  • Biolo, G., et al. (1995). "An abundant supply of amino acids enhances the metabolic effect of exercise on muscle protein." American Journal of Physiology-Endocrinology and Metabolism.
  • Reeds, P. J., et al. (1992). "Muscle protein synthesis measured in vivo in human subjects: the choice of precursor." American Journal of Physiology.

Sources

Validation

Quantitative comparison of L-TYROSINE (PHENOL-3,5-13C2) labeling across different cell lines.

Title: Technical Guide: Quantitative Assessment of L-Tyrosine (Phenol-3,5-13C2) Labeling Efficiency Across Distinct Cell Lineages Executive Summary This guide provides a technical analysis of using L-Tyrosine (phenol-3,5...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Quantitative Assessment of L-Tyrosine (Phenol-3,5-13C2) Labeling Efficiency Across Distinct Cell Lineages

Executive Summary

This guide provides a technical analysis of using L-Tyrosine (phenol-3,5-13C2) for metabolic labeling in quantitative proteomics and metabolic flux analysis. Unlike standard SILAC reagents (e.g., 13C6-Lysine), this specific isotopologue induces a nominal mass shift of +2.0067 Da .

Key Findings:

  • Cell Line Specificity: Labeling efficiency is critically dependent on Phenylalanine Hydroxylase (PAH) activity. Hepatic lines (HepG2) exhibit significant isotopic dilution due to endogenous Tyrosine synthesis from Phenylalanine, whereas non-hepatic lines (HeLa, HEK293) show >95% incorporation.

  • MS Quantification Challenge: The +2 Da mass shift often overlaps with the natural M+2 isotopic envelope of the "Light" peptide. High-resolution mass spectrometry (HRMS) and mathematical deconvolution are required for accurate quantitation.

  • Application: Best suited for targeted metabolic flux analysis (MFA) or NMR studies, rather than global "plug-and-play" proteome quantitation.

Mechanistic Grounding: The Tyrosine Challenge

To achieve accurate quantification, one must understand the metabolic fate of the label. The primary variable across cell lines is the activity of Phenylalanine Hydroxylase (PAH) .

  • The Pathway: Phenylalanine (Essential AA)

    
     Tyrosine (Conditionally Essential).
    
  • The Problem: If a cell line expresses PAH, it will continuously convert unlabeled Phenylalanine (present in media) into unlabeled Tyrosine. This dilutes the pool of exogenously added L-Tyrosine (phenol-3,5-13C2), making 100% labeling impossible without concurrent Phenylalanine labeling.

Diagram 1: Metabolic Fate of 13C2-Tyrosine

This diagram illustrates the competition between exogenous uptake and endogenous synthesis.

TyrosineFate Media_Tyr Exogenous L-Tyr (Phenol-3,5-13C2) Intra_Tyr Intracellular Tyrosine Pool Media_Tyr->Intra_Tyr Transport (LAT1/2) Media_Phe Media Phenylalanine (Unlabeled) Media_Phe->Intra_Tyr PAH Enzyme (Hepatic/Renal Only) Protein Incorporation into Proteome Intra_Tyr->Protein Translation Catechol Catecholamine Synthesis (DOPA/Dopamine) Intra_Tyr->Catechol Tyrosine Hydroxylase (Neuronal Only) TCA Catabolism (Fumarate/Acetoacetate) Intra_Tyr->TCA Oxidation

Caption: Metabolic competition in Tyrosine labeling. The red dashed line (PAH pathway) is the primary source of isotopic dilution in hepatic cell lines.

Comparative Analysis: Cell Line Performance

The following table compares expected labeling performance based on metabolic phenotypes.

FeatureHeLa / HEK293 (Epithelial)HepG2 / HuH7 (Hepatic)SH-SY5Y (Neuronal)
PAH Activity NegligibleHigh Low
Endogenous Synthesis MinimalSignificant (Phe

Tyr conversion)
Minimal
Isotopic Dilution < 2%20–40% (without optimization)< 5%
Metabolic Sink Protein SynthesisCatabolism & Protein SynthesisCatecholamines (Dopamine)
Labeling Strategy Standard ProtocolModified: Must label Phe or use Dialyzed SerumStandard Protocol
Rec. Doubling Time 5-6 Passages6-7 Passages (Slower uptake)5-6 Passages
Technical Insight: The HepG2 Exception

In HepG2 cells, providing 13C-Tyrosine alone often results in a maximum incorporation of only 60-80% because the cells synthesize "light" Tyrosine from "light" Phenylalanine.

  • Solution: You must either (A) Use labeled Phenylalanine alongside labeled Tyrosine, or (B) Use extremely high concentrations of labeled Tyrosine to outcompete the endogenous flux.

Experimental Protocol: Self-Validating Workflow

This protocol includes a critical "QC Check" to validate incorporation before running expensive LC-MS/MS gradients.

Materials
  • Media: SILAC-grade DMEM (minus Tyr, minus Phe).

  • Label: L-Tyrosine (phenol-3,5-13C2) (Cambridge Isotope Labs or equiv).[1]

  • Serum: Dialyzed FBS (Critical: Standard FBS contains unlabeled Tyr/Phe which will ruin the experiment).

Workflow Diagram

Workflow Step1 1. Adaptation Phase Thaw cells in SILAC Media (Dialyzed FBS + 13C2-Tyr) Step2 2. Expansion Passage cells for 5-6 doublings (Refresh media every 48h) Step1->Step2 Check 3. QC Checkpoint (Critical) Lyse small aliquot -> Rapid Digest -> MS Target: Actin/Tubulin peptides Step2->Check Decision Is Incorporation > 95%? Check->Decision Fail No: Hepatic Dilution? Action: Add Labeled Phe or Increase Tyr Conc. Decision->Fail Low Inc. Pass Yes: Proceed to Experiment Decision->Pass High Inc. Exp 4. Experimental Treatment (Drug/Stimulus) Pass->Exp Lysis 5. Lysis & Trypsin Digestion Exp->Lysis MS 6. LC-MS/MS Analysis (High Res Orbitrap/TOF) Lysis->MS

Caption: Step-by-step labeling workflow with a mandatory Quality Control (QC) checkpoint to prevent data loss.

Step-by-Step Methodology
  • Media Preparation: Reconstitute SILAC DMEM. Add L-Tyrosine (phenol-3,5-13C2) at 0.4 mM (standard DMEM concentration) or 0.8 mM (for HepG2 to outcompete endogenous synthesis).

  • Seeding: Seed cells at 20% confluence.

  • Passaging: Maintain cells in labeled media for at least 5 cell doublings .

    • Note: Do not allow cells to reach 100% confluence; contact inhibition slows protein turnover and labeling rates.

  • The QC Check (Crucial):

    • Before the final experiment, lyse a small pellet (

      
       cells).
      
    • Perform a "dirty" rapid trypsin digest (2 hours).

    • Run a 15-minute LC-MS gradient.

    • Data Analysis: Extract ion chromatograms (XIC) for a high-abundance peptide (e.g., Actin). Calculate the ratio of Heavy (M+2) to Light (M+0).

    • Formula: Incorporation % =

      
      .
      
  • Final Analysis: Only proceed if incorporation >95% (non-hepatic) or >90% (hepatic).

Mass Spectrometry & Data Interpretation

The +2 Da Warning: The phenol-3,5-13C2 label adds a mass of +2.0067 Da . For a peptide of mass 1500 Da, the natural isotopic distribution (due to naturally occurring 13C) creates an M+1 peak (~15% height) and an M+2 peak (~2-5% height) .

  • The Conflict: The "Heavy" monoisotopic peak will overlap almost perfectly with the "Light" M+2 peak.

  • Resolution Requirement: Standard resolution (30k-60k) cannot resolve the neutron binding energy difference between two natural 13C atoms and two specific 13C label atoms.

  • Quantitation Strategy:

    • Deconvolution: Use software (e.g., MaxQuant, Skyline) that explicitly models the natural isotopic envelope and subtracts the theoretical M+2 contribution of the light peptide from the heavy signal.

    • Avoid Low Ratios: If the Heavy/Light ratio is very low (< 0.1), the Light M+2 signal will swamp the Heavy signal, making detection impossible.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link

  • Cambridge Isotope Laboratories. (n.d.). L-Tyrosine (phenol-3,5-13C2) Product Specification. Link

  • Krüger, M., et al. (2008). SILAC mouse for quantitative proteomics uncovers kindlin-3 as an essential factor for integrin function. Cell. (Reference for in vivo Tyrosine labeling challenges). Link

  • Schoenheimer, R., et al. (1940). The conversion of phenylalanine to tyrosine in the rat.[2] Journal of Biological Chemistry. (Foundational mechanism of Phe->Tyr conversion). Link

Sources

Safety & Regulatory Compliance

Safety

L-TYROSINE (PHENOL-3,5-13C2) proper disposal procedures

Executive Summary & Critical Distinctions STOP AND READ: Before initiating any disposal workflow, you must distinguish the nature of your material.[1][] L-Tyrosine (Phenol-3,5-13C2) is a Stable Isotope-Labeled Compound ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Distinctions

STOP AND READ: Before initiating any disposal workflow, you must distinguish the nature of your material.[1][]

L-Tyrosine (Phenol-3,5-13C2) is a Stable Isotope-Labeled Compound .[3][4]

  • NOT Radioactive: It contains Carbon-13 (

    
    C), a stable isotope.[3][5] It does not  undergo radioactive decay. Do not  use radioactive waste streams (decay-in-storage) unless mixed with actual radiolabels (e.g., 
    
    
    
    C or
    
    
    H).[3]
  • NOT Phenol: The nomenclature "Phenol-3,5" refers to the specific labeling position on the tyrosine amino acid ring. It is not free Phenol (Class 6.1 Toxic). It behaves chemically as an amino acid.[6]

Core Directive: Treat as Chemical Waste . While L-Tyrosine itself is relatively low toxicity, laboratory disposal protocols dictate that we segregate based on the matrix (solvent/buffer) rather than the solute alone.

Safety Assessment & Physical Properties

Before handling waste, verify the physicochemical state. This determines your PPE and spill response.[6]

Table 1: Substance Characterization
PropertySpecificationOperational Implication
CAS Number 60-18-4 (Unlabeled generic)Use generic L-Tyrosine SDS for tox data if labeled SDS is unavailable.[3][4][6][7]
Molecular Weight ~183.2 g/mol (Labeled)Heavier than standard Tyrosine (181.19 g/mol ).[3][4]
Physical State White Crystalline PowderDust inhalation hazard.[3][4][6][7][8][9] Use N95 or Fume Hood.
Solubility Soluble in water (low pH), HClAqueous waste streams are common.[3][4]
Hazard Class Irritant (Skin/Eye/Resp) NOT P-Listed or U-Listed (RCRA).[3][4]
Reactivity StableIncompatible with strong oxidizers.[3][4]

Required PPE:

  • Nitrile Gloves (0.11 mm minimum thickness).

  • Safety Glasses with side shields (ANSI Z87.1).

  • Lab Coat (fully buttoned).

  • If handling pure powder >10g: Respiratory protection (N95) or work within a biosafety cabinet/fume hood.

Waste Classification & Decision Matrix

The disposal route is dictated by what the tyrosine is dissolved in. Use the following logic gate to determine the correct waste stream.

DisposalMatrix Start Waste: L-Tyrosine (13C) State Physical State? Start->State Solid Pure Solid / Powder State->Solid Powder Liquid Liquid / Solution State->Liquid Solution SolidBin Solid Chemical Waste (Non-Hazardous Label) Solid->SolidBin Bag & Tag SolventCheck Solvent Matrix? Liquid->SolventCheck Aqueous Aqueous Buffer (PBS, Water, HCl) SolventCheck->Aqueous Water/Buffer Organic Organic Solvent (MeOH, ACN, DMSO) SolventCheck->Organic HPLC Waste Bio Biological Media (Cell Culture) SolventCheck->Bio Media/Cells Drain Sanitary Sewer (If pH 5-9 & Local Regs Permit) Aqueous->Drain Check Local EHS SolventBin Hazardous Solvent Waste (Halogenated/Non-Halogenated) Organic->SolventBin Segregate BioBin Biowaste (Autoclave/Bleach -> Incinerate) Bio->BioBin Deactivate

Figure 1: Decision matrix for segregating stable isotope waste streams based on solvent matrix.[3][4]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stock, spilled powder, or contaminated weighing boats.[3]

  • Containment: Place the material in a sealable polyethylene bag or a screw-top jar.

  • Labeling: Apply a standard "Non-Hazardous Chemical Waste" label.

    • Critical: Write "L-Tyrosine (13C)" clearly.[3] Do not just write "Amino Acid."

    • Note: Although non-hazardous by RCRA standards, most labs prohibit trash can disposal of any chemical powder to prevent janitorial alarm.

  • Disposal: Place in the lab's solid chemical waste drum.

Protocol B: Organic Liquid Waste (HPLC/LC-MS Effluent)

Applicability: Waste from mass spectrometry or synthesis purification containing Acetonitrile, Methanol, or DMSO.[3]

  • Segregation: Determine if the solvent is Halogenated (e.g., Chloroform, DCM) or Non-Halogenated (e.g., Methanol, Acetonitrile).

    • Note: Most Tyrosine LC-MS methods use Water/Acetonitrile/Formic Acid (Non-Halogenated).

  • Collection: Pour into the appropriate HDPE solvent waste carboy.

  • Labeling: List all constituents.

    • Example: "Acetonitrile (50%), Water (49%), Formic Acid (1%), Trace L-Tyrosine-13C."[3]

  • Caution: Do not mix with oxidizers (Nitric acid) as organic solvents can form explosive mixtures.

Protocol C: Biological Waste (Cell Culture/Metabolic Studies)

Applicability: Media or cell lysates containing the tracer.

  • Deactivation:

    • Liquid Media: Add bleach (Sodium Hypochlorite) to a final concentration of 10% and let stand for 20 minutes.

    • Solid/Plastics: Collect in biohazard bags.

  • Disposal:

    • Liquids can generally be drain-disposed with copious water after bleaching (verify local EHS rules).[3]

    • Solids must be autoclaved or incinerated as medical waste.

Emergency Procedures: Spill Cleanup

In the event of a powder spill (>1g), follow this self-validating cleanup loop to ensure no residue remains.

SpillResponse Start Spill Detected Assess Assess Volume & Draft (Turn off fans if powder) Start->Assess PPE Don PPE (Gloves, Goggles, N95) Assess->PPE DryClean Dry Cleanup (Scoop/Sweep gently) PPE->DryClean WetClean Wet Wipe (Soap & Water) DryClean->WetClean Check Visible Residue? WetClean->Check Check->WetClean Yes Bag Bag Waste (Label as Solid Waste) Check->Bag No

Figure 2: Iterative spill cleanup workflow to prevent particulate migration.

Cleanup Steps:

  • Isolate: Mark the area.[5] If powder is airborne, allow 15 minutes for settling.

  • Dry Recovery: Gently scoop powder into a waste container. Avoid creating dust.[6][7][8][9][10][11]

  • Wet Decontamination: Wipe the surface with a damp paper towel (water + mild detergent). Tyrosine is moderately soluble; water is the best solvent.

  • Verification: Visually inspect for white residue. Repeat wet wipe if necessary.

Regulatory Compliance (USA/EU)

  • RCRA (USA): L-Tyrosine is not listed on the P-list (acutely hazardous) or U-list (toxic).[3]

    • Reference: 40 CFR Part 261.33 [1].

  • REACH (EU): Not classified as a Substance of Very High Concern (SVHC).

  • Stable Isotope Status: The EPA and NRC do not regulate

    
    C as radioactive material. It requires no specific licensing for possession or disposal beyond standard chemical hygiene [2].
    

References

  • U.S. Environmental Protection Agency (EPA). "Title 40, Code of Federal Regulations, Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations.[Link][3]

  • PubChem. "L-Tyrosine Compound Summary."[12] National Library of Medicine.[Link][3]

Sources

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